molecular formula C9H16O4 B12833032 (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid CAS No. 162678-79-7

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Cat. No.: B12833032
CAS No.: 162678-79-7
M. Wt: 188.22 g/mol
InChI Key: REUDDXCWANRXHG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(Methoxycarbonyl)methyl]-4-methylpentanoic acid is a chiral pentanoic acid derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the pentanoic acid scaffold and related ester functionalities are frequently employed as synthetic intermediates and building blocks in the development of active pharmaceutical ingredients (APIs) . For instance, similar structures are found in patents covering complex molecules with potential therapeutic applications, highlighting the value of such intermediates in drug discovery pipelines . The specific stereochemistry at the 2-position (R-configuration) is a critical feature for researchers studying structure-activity relationships (SAR) or developing chiral compounds. This product is provided as a high-purity material to ensure consistent and reliable results in synthetic applications. (2R)-2-[(Methoxycarbonyl)methyl]-4-methylpentanoic acid is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

162678-79-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-/m1/s1

InChI Key

REUDDXCWANRXHG-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)C(=O)O

Canonical SMILES

CC(C)CC(CC(=O)OC)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Comprehensive Physicochemical Profile and Synthetic Utility of (2R)-2-[(Methoxycarbonyl)methyl]-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the architecture of intermediate building blocks dictates both the synthetic efficiency and the pharmacodynamic efficacy of the final Active Pharmaceutical Ingredient (API). (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (Molecular Formula: C9H16O4) is a highly specialized, chiral monoester of a dicarboxylic acid. It serves as the critical P1'–P2' backbone in the synthesis of broad-spectrum Matrix Metalloproteinase (MMP) inhibitors, most notably Ilomastat (Galardin / GM-6001) [1].

This technical guide deconstructs the physicochemical properties of this intermediate, explores the causality behind its structural design, and provides a self-validating experimental protocol for its synthesis and diastereomeric resolution.

Chemical Identity & Physicochemical Profiling

The molecule features a pentanoic acid main chain, a stereochemically defined (2R)-isobutyl group, and a methoxycarbonylmethyl extension. This specific arrangement provides orthogonal reactivity: the free carboxylic acid can undergo immediate peptide coupling, while the methyl ester remains protected until it is directly converted into a zinc-binding group (ZBG)[1].

To facilitate rational drug design, the quantitative physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties & Structural Causality
PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H16O4Defines an aliphatic, oxygen-rich framework that balances lipophilicity with hydrogen-bonding capacity.
Molecular Weight 188.22 g/mol Low molecular weight ensures the final coupled API remains within Lipinski's Rule of 5 for optimal bioavailability.
Topological Polar Surface Area 63.6 ŲProvides optimal polarity for solubility during synthesis while permitting eventual cellular permeability of the final drug.
H-Bond Donors 1The free carboxylic acid (-COOH) serves as the primary reactive site for amide coupling with amino acid derivatives.
H-Bond Acceptors 4The ester and acid oxygens facilitate interactions in aqueous environments and stabilize transition states during synthesis.
Stereochemistry (2R) ConfigurationCritical: The (2R) geometry precisely orients the isobutyl group to dock into the S1' pocket of target metalloproteinases[2].

The Causality of Design: Role in MMP Inhibition

The structural motifs of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid are not arbitrary; they are meticulously selected to mimic native peptide substrates of collagenases and matrix metalloproteinases (MMPs)[3].

MMPs possess a highly conserved catalytic domain featuring a catalytic Zinc (Zn²⁺) ion and varying hydrophobic pockets (S1', S2', S3')[2]. Ilomastat, derived from this intermediate, exhibits sub-nanomolar Ki​ values across MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9[4]. The causality of the intermediate's structure in this binding mechanism is threefold:

  • The (2R)-Isobutyl Group: Mimics a leucine side chain, acting as the P1' residue. It is perfectly sized to probe the medium-sized S1' hydrophobic pocket of MMP-2 and MMP-9[2].

  • The Methyl Ester: Serves as a latent pharmacophore. In the final synthetic step, it undergoes direct hydroxaminolysis to form a hydroxamic acid, which acts as a bidentate chelator for the catalytic Zn²⁺ ion[1].

  • The Carboxylic Acid: Acts as the conjugation point for the P2' residue (e.g., L-Tryptophan methylamide), which engages the S2'/S3' subsites via Pi-Pi stacking and hydrogen bonding[1].

MMPBinding cluster_ligand Ilomastat (Ligand) cluster_enzyme Matrix Metalloproteinase (MMP) A (2R)-Isobutyl Group B S1' Hydrophobic Pocket A->B Hydrophobic Interaction C Hydroxamate Group (from Methyl Ester) D Catalytic Zn2+ Ion C->D Bidentate Chelation E Tryptophan Moiety F S2' / S3' Subsites E->F Pi-Pi / H-Bonding

Caption: Binding mechanism of Ilomastat structural motifs to Matrix Metalloproteinase (MMP) pockets.

Self-Validating Experimental Protocol: Synthesis & Resolution

The synthesis of the (2R) intermediate and its subsequent conversion into an active MMP inhibitor relies on a highly efficient, self-validating workflow[1]. Rather than utilizing expensive asymmetric catalysis early in the synthesis, the protocol leverages a racemic intermediate that is resolved via diastereomeric coupling.

Phase 1: Construction of the Racemic Carbon Skeleton
  • Benzyl Protection: React 4-methyl-2-oxopentanoic acid sodium salt with benzyl bromide.

    • Causality: The benzyl ester protects the carboxylic acid, preventing it from interfering with the subsequent ylide reaction.

  • Wittig Olefination: Condense the benzyl ester with methyl (triphenylphosphoranylidene)acetate.

    • Causality: This one-carbon homologation installs the critical methoxycarbonylmethyl extension, creating methyl 3-benzyloxycarbonyl-5-methyl-2-hexenoate.

  • Hydrogenation & Deprotection: Subject the alkene to catalytic hydrogenation (Pd/C, H₂ atmosphere).

    • Causality: This is a self-validating dual-action step. The hydrogen simultaneously reduces the double bond and cleaves the benzyl ester, yielding the free carboxylic acid 2(R,S)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid in high overall yield[1].

Phase 2: Diastereomeric Resolution and Functionalization
  • Amide Coupling: Couple the 2(R,S) intermediate with L-tryptophan methylamide hydrochloride using EDC/HOBt.

    • Causality: This step serves a dual purpose. It builds the P2' pharmacophore while simultaneously converting the enantiomeric mixture into a mixture of diastereomers: (2R, L-Trp) and (2S, L-Trp).

  • Chromatographic Resolution (Self-Validating Step): Separate the mixture via low-pressure silica gel chromatography.

    • Causality: The chiral L-Trp moiety induces distinct spatial conformations in the two epimers, resulting in significantly different Rf​ values on a TLC plate. The visual separation on silica validates the resolution, allowing isolation of the pure (2R)-diastereomer [1].

  • Direct Hydroxaminolysis: Treat the isolated (2R)-methyl ester with hydroxylamine hydrochloride and KOH in methanol.

    • Causality: The choice of a methyl ester (rather than a tert-butyl ester) allows for direct conversion to the hydroxamic acid (Galardin) without a separate deprotection step, maximizing the final yield[1].

SynthWorkflow A 4-Methyl-2-oxopentanoic Acid (Starting Material) B Benzyl Ester Protection (BnBr, Base) A->B C Wittig Olefination (Ph3P=CHCOOCH3) B->C D Hydrogenation & Deprotection (Pd/C, H2) C->D E 2(R,S)-2-[(Methoxycarbonyl)methyl]- 4-methylpentanoic acid D->E F Amide Coupling (L-Trp-NHMe, EDC/HOBt) E->F G Diastereomeric Resolution (Silica Gel Chromatography) F->G H (2R)-Diastereomer (Precursor to Ilomastat) G->H

Caption: Synthetic workflow of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid and Ilomastat.

References

  • Galardin (TM) Synthesis and Chemical Structure. DrugFuture Database (Derived from Drugs of the Future 1993, 18(12), 1109). Available at:[Link]

  • Selective Inhibitors of Medium-Size S1′ Pocket Matrix Metalloproteinases: A Stepping Stone of Future Drug Discovery. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

thermodynamic stability of 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Regioselective Synthesis of 2-[(Methoxycarbonyl)methyl]-4-methylpentanoic Acid Isomers

Executive Summary In the development of broad-spectrum matrix metalloproteinase (MMP) inhibitors, the structural precision of the P1' targeting group is paramount. The compound 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (commonly referred to as 2-isobutylsuccinic acid 4-methyl ester) serves as the critical chiral intermediate in the synthesis of Ilomastat (Galardin/GM6001). This whitepaper provides an in-depth analysis of the thermodynamic and kinetic factors governing the regioselective synthesis of this intermediate, detailing the experimental workflows required to isolate the thermodynamically stable, enantiopure target from its sterically hindered regioisomers.

Structural & Thermodynamic Analysis of Regioisomers

The synthesis of 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid begins with the methanolysis (desymmetrization) of 2-isobutylsuccinic anhydride. Because the anhydride is asymmetric, nucleophilic attack by methanol can occur at either the C1 or C4 carbonyl, generating two distinct regioisomers.

Understanding the thermodynamic stability of these isomers is critical for optimizing reaction yields and ensuring the correct structural orientation for downstream coupling with L-tryptophan methylamide .

  • The 4-Methyl Ester (Target): Nucleophilic attack at the less hindered C4 carbonyl yields 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid. Here, the bulky isobutyl group at C2 is adjacent to the smaller carboxylic acid (–COOH) moiety.

  • The 1-Methyl Ester (Byproduct): Attack at the highly hindered C1 carbonyl yields 3-(methoxycarbonyl)-5-methylhexanoic acid. In this isomer, the isobutyl group is adjacent to the bulkier methyl ester (–COOCH₃) moiety.

Causality of Stability: The conformational free energy (A-value) of a methyl ester group is significantly larger than that of a carboxylic acid. In the 1-methyl ester, placing the bulky isobutyl group adjacent to the –COOCH₃ group induces severe steric clash (analogous to A-1,3 strain). Consequently, the 4-methyl ester is not only the kinetic product (due to the lower activation energy required for methanol to attack the unshielded C4 carbonyl) but also the thermodynamic product (due to minimized steric repulsion in the final ground state).

Regioselective_Methanolysis Anhydride 2-Isobutylsuccinic Anhydride Kinetic 4-Methyl Ester (Target) Thermodynamically Stable Anhydride->Kinetic MeOH Attack at C4 (Less Hindered) Thermodynamic 1-Methyl Ester (Byproduct) Sterically Hindered Anhydride->Thermodynamic MeOH Attack at C1 (More Hindered)

Regioselective methanolysis of 2-isobutylsuccinic anhydride favoring the 4-methyl ester.

Table 1: Thermodynamic & Steric Comparison of Regioisomers
Property2-[(Methoxycarbonyl)methyl]-4-methylpentanoic acid (Target)3-(Methoxycarbonyl)-5-methylhexanoic acid (Byproduct)
Common Nomenclature 2-Isobutylsuccinic acid 4-methyl ester2-Isobutylsuccinic acid 1-methyl ester
Steric Environment Isobutyl adjacent to –COOHIsobutyl adjacent to –COOCH₃
Relative Steric Strain Low (Minimized steric clash)High (Severe steric repulsion)
Thermodynamic Stability High (Primary Product)Low (Minor Byproduct)
Kinetic Preference Favored (Attack at unshielded C4)Disfavored (Attack at shielded C1)

Experimental Workflows & Self-Validating Protocols

To synthesize Ilomastat, the racemic 4-methyl ester must first be synthesized with high regioselectivity, and then optically resolved to isolate the (R)-enantiomer.

Protocol A: Regioselective Methanolysis (Kinetic/Thermodynamic Control)

Objective: Maximize the yield of the 4-methyl ester while suppressing diester formation.

  • Preparation: Dissolve 1.0 equivalent of 2-isobutylsuccinic anhydride in a 10-fold volumetric excess of anhydrous methanol.

  • Reaction: Allow the solution to stand at room temperature (20–25 °C) for 120 hours (5 days) without the addition of an acid catalyst.

  • Causality for Conditions: Running the reaction at room temperature rather than reflux prevents thermodynamic scrambling and strictly suppresses the formation of the diester. The slow kinetics ensure that nucleophilic trajectory is entirely dictated by the steric shielding of the C1 carbonyl, yielding >90% regioselectivity for the 4-methyl ester.

  • Self-Validating System: Monitor the reaction via FT-IR spectroscopy. The reaction is deemed complete when the characteristic anhydride symmetric and asymmetric stretching frequencies (approx. 1860 cm⁻¹ and 1780 cm⁻¹) completely disappear, replaced by a broad –OH stretch (3300–2500 cm⁻¹) and distinct ester/acid carbonyl peaks (1740 cm⁻¹ and 1710 cm⁻¹).

Protocol B: Diastereomeric Resolution of the 4-Methyl Ester

Objective: Isolate the (R)-enantiomer required for the active site of MMPs.

  • Salt Formation: Dissolve the crude racemic 4-methyl ester in hot ethyl acetate. Slowly add 1.0 equivalent of (S)-(-)-α-methylbenzylamine.

  • Crystallization: Allow the solution to cool to room temperature slowly, then age at 4 °C for 12 hours.

  • Causality for Conditions: The chiral amine forms diastereomeric salts with the (R) and (S) enantiomers. The (R)-acid/(S)-amine salt possesses a significantly lower solubility product ( Ksp​ ) in ethyl acetate due to highly ordered crystal lattice packing, driving its selective precipitation.

  • Self-Validating System: Filter the crystals and liberate a small analytical portion of the free acid using 1M HCl. Measure the specific optical rotation [α]D​ . Perform successive recrystallizations of the bulk salt from ethyl acetate until the [α]D​ of the liberated free acid remains constant across two consecutive cycles, confirming an enantiomeric excess (ee) of >98%.

Resolution_Workflow Racemic Racemic 4-Methyl Ester (R/S Mixture) Salt Diastereomeric Salt Formation in EtOAc Racemic->Salt Amine (S)-(-)-α-Methylbenzylamine Amine->Salt Resolved (R)-4-Methyl Ester (Enantiopure Intermediate) Salt->Resolved Fractional Crystallization & Acidification Drug Ilomastat (Galardin) Synthesis Resolved->Drug Coupling with L-Trp-NHMe

Resolution of racemic 4-methyl ester and downstream synthesis of Ilomastat.

Table 2: Experimental Yields & Purity Metrics
Reaction StepCatalyst / ReagentYield (%)Purity / Enantiomeric Excess (ee)
Anhydride Methanolysis Anhydrous MeOH (Solvent/Reactant)85 - 92%Regiopurity > 90% (by NMR)
Diastereomeric Salt Formation (S)-(-)-α-Methylbenzylamine40 - 45%Diastereomeric Ratio > 95:5
Acidic Cleavage & Isolation 1M HCl / EtOAc Extraction> 95%ee > 98% (R-enantiomer)

Downstream Application: Ilomastat Synthesis

Once the thermodynamically stable (R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is isolated, its free carboxylic acid group at C1 is activated (typically via carbodiimide coupling) and reacted with the free amine of L-tryptophan methylamide.

Following the peptide coupling, the C4 methyl ester is subjected to direct hydroxaminolysis using hydroxylamine in the presence of potassium hydroxide . The thermodynamic stability of the initial 4-methyl ester ensures that the ester group is perfectly positioned to become the zinc-chelating hydroxamic acid moiety (–CONHOH) in the final drug molecule, while the isobutyl group is correctly oriented to occupy the hydrophobic S1' pocket of the matrix metalloproteinase.

References

  • Matrix Metalloproteinase Inhibitors: A Structure−Activity Study Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Use of MMP-2 Inhibitor-Conjugated Quantum Dots in Functional Biochemical Assays Bioconjugate Chemistry (ACS Publications) URL:[Link]

stereochemical properties of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Properties and Synthetic Utility of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Abstract

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid —commonly referred to as (R)-2-isobutylsuccinic acid 4-methyl ester—is a highly versatile chiral building block utilized extensively in advanced organic synthesis and pharmaceutical development. Characterized by its precisely defined C2 stereocenter and bifunctional reactivity, this compound is a critical intermediate in the design of matrix metalloproteinase (MMP) inhibitors and serves as a vital analytical standard for impurity profiling in the manufacturing of blockbuster anticonvulsants like Pregabalin. This whitepaper elucidates the structural causality, stereochemical assignment, and field-proven synthetic protocols required to handle and synthesize this molecule with uncompromising scientific integrity.

Structural Elucidation and Stereochemical Logic

To leverage this molecule in drug development, one must first deconstruct its structural nomenclature and 3D spatial arrangement. The IUPAC name, 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid , is derived from the longest carbon chain containing the principal functional group (the C1 carboxylic acid).

The five-carbon pentanoic acid backbone features two key substituents:

  • A methyl group at C4, forming an isobutyl tail.

  • A [(methoxycarbonyl)methyl] group (-CH₂-COOCH₃) at C2.

This arrangement creates a stereocenter at C2. The biological efficacy of this molecule—particularly its ability to dock into the S1' pocket of metalloproteases like aureolysin[1]—is entirely dependent on the (2R) configuration.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The assignment of the (R)-configuration is dictated by the CIP priority rules applied to the four groups attached to the C2 chiral center:

  • -COOH (Priority 1): The carbon is bonded to (O, O, O).

  • -CH₂-COOCH₃ (Priority 2): The C1 carbon is bonded to (C, H, H), but the subsequent C2 carbon is bonded to the ester oxygens (O, O, O).

  • -CH₂-CH(CH₃)₂ (Priority 3): The C1 carbon is bonded to (C, H, H), and the subsequent C2 carbon is bonded to (C, C, H). Oxygen outranks carbon, placing the ester branch higher in priority than the isobutyl branch.

  • -H (Priority 4): Lowest atomic mass.

When the lowest priority group (-H) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 follows a clockwise direction, confirming the (R) absolute configuration.

CIP_Priority C2 Chiral Center (C2) (2R)-Configuration P1 Priority 1: -COOH (O,O,O) C2->P1 P2 Priority 2: -CH2-COOCH3 (C,H,H -> O,O,O) C2->P2 P3 Priority 3: -CH2-CH(CH3)2 (C,H,H -> C,C,H) C2->P3 P4 Priority 4: -H (Lowest Mass) C2->P4

CIP priority assignment for the C2 stereocenter establishing the (R)-configuration.

Pharmacological Relevance & Applications

Metalloprotease Inhibitor Design

In medicinal chemistry, the (R)-isobutyl group is a privileged structural motif. It acts as a highly effective P1' ligand , mimicking the side chain of L-leucine. When the C1 carboxylic acid (or a downstream hydroxamate derivative) coordinates to the catalytic Zn²⁺ ion in the active site of enzymes like Aureolysin or MMPs, the (R)-isobutyl tail perfectly occupies the deep, hydrophobic S1' pocket, anchoring the inhibitor and preventing substrate cleavage[1].

Pregabalin Impurity Profiling

The diacid analogue of this compound, 2-isobutylsuccinic acid (CAS 5702-99-8), is a critical, pharmacologically significant impurity generated during the synthesis of the blockbuster drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)[2]. It typically forms via incomplete decarboxylation or side reactions during the Hofmann rearrangement of intermediates[2]. The monoester, (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid, serves as an essential analytical reference standard for tracking esterified intermediates and ensuring active pharmaceutical ingredient (API) batches meet stringent ICH guidelines (<0.15% impurity threshold).

Quantitative Data Summary

The physicochemical baseline of the compound is summarized below to aid in analytical validation and synthetic planning[3].

PropertyValue
IUPAC Name (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid
Common Synonym (R)-2-isobutylsuccinic acid 4-methyl ester
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Stereocenter Configuration (2R)
Typical Enantiomeric Excess > 98% ee (via asymmetric hydrogenation)
Pharmacological Role Metalloprotease P1' ligand / Pregabalin impurity standard

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be designed with built-in causality and self-validation. The following methodologies detail the synthesis and analytical verification of the title compound.

Protocol 1: Catalytic Asymmetric Hydrogenation

Objective: Synthesize the (2R)-enantiomer from (E)-2-isobutylidene succinic acid 4-methyl ester with >98% ee.

Causality & Design: We utilize [Rh(COD)((R,R)-Me-DuPhos)]BF4 as the chiral catalyst. The rigid phospholane rings of the DuPhos ligand create a highly constrained chiral pocket. This steric wall strictly blocks the Si-face of the coordinated alkene, forcing hydride delivery exclusively to the Re-face. This system is self-validating: any drop in the final ee% acts as an immediate diagnostic indicator of oxygen contamination (which oxidizes the phosphine, destroying the steric pocket) or ligand racemization.

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox, dissolve [Rh(COD)((R,R)-Me-DuPhos)]BF4 (1.0 mol%) in anhydrous, strictly degassed methanol. Causality: Rh(I) species are highly susceptible to oxidation; degassed solvent is non-negotiable to prevent catalyst deactivation into catalytically dead Rh(III) complexes.

  • Substrate Loading: Add the precursor, (E)-2-isobutylidene succinic acid 4-methyl ester (1.0 equiv), to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the headspace with H₂ gas three times, then pressurize to 60 psi. Stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the H₂ gas safely. Concentrate the mixture under reduced pressure and pass the crude oil through a short silica plug using Ethyl Acetate/Hexane (1:4) to selectively retain the Rh catalyst while eluting the pure (2R)-succinate monoester.

Synthesis SM Alkylidene Precursor (E)-2-isobutylidene succinic acid 4-methyl ester Cat Asymmetric Hydrogenation [Rh(COD)((R,R)-DuPhos)]BF4 / H2 SM->Cat Catalyst Coordination TS Stereo-determining Step Re-face Hydride Transfer Cat->TS Oxidative Addition Prod Target Enantiomer (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid TS->Prod Reductive Elimination

Enantioselective hydrogenation pathway yielding the (2R)-succinate monoester.

Protocol 2: Chiral HPLC Validation

Objective: Accurately determine the enantiomeric excess (ee) of the synthesized compound.

Causality & Design: To validate the asymmetric synthesis, the product must be analyzed via chiral High-Performance Liquid Chromatography (HPLC). Because the molecule contains a free C1 carboxylic acid, the mobile phase must be acidic. Without an acidic modifier, the carboxylate anion will interact non-specifically with the stationary phase, causing severe peak tailing and rendering integration mathematically invalid.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm) with a mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Causality: The 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp, Gaussian peak shapes.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic standard (1 mg/mL). You must observe baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers. If baseline resolution is not achieved, the system is invalid and the column must be re-equilibrated.

  • Sample Analysis: Inject 10 µL of the synthesized (2R)-batch.

  • Detection & Integration: Monitor the eluent at 210 nm (carbonyl π→π∗ transition). Integrate the area under the curve (AUC) for the major (R) peak and the minor (S) peak to calculate the ee%.

References

  • PubChem - NIH . "2-Isobutylsuccinic acid | C8H14O4 | CID 3031825". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "JP2009506098A - Use of an aureolysin inhibitor to treat inflammatory skin conditions characterized by colonization of Staphylococcus aureus".
  • The Journal of Organic Chemistry - ACS Publications . "Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary: Stereoselective Alkylation of α-Bromo Amides with Malonic Ester Enolates". Available at:[Link]

Sources

The Strategic Role of 2-Isobutylsuccinic Acid Monoesters in Asymmetric Pharmaceutical Synthesis and Quality Control

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern asymmetric pharmaceutical synthesis, the architectural precision of chiral building blocks dictates both the efficacy of the final active pharmaceutical ingredient (API) and the scalability of the manufacturing process. 2-Isobutylsuccinic acid monoesters (IBAMs) represent a premier class of C4-chiral building blocks. Their unique structural desymmetrization—featuring an isobutyl-substituted stereocenter flanked by two orthogonally reactive carboxylate termini—makes them indispensable.

This technical guide explores the dual role of IBAMs in the pharmaceutical industry: first, as a critical synthetic intermediate for potent peptidomimetics like the matrix metalloproteinase (MMP) inhibitor Ilomastat [1]; and second, as a pivotal analytical biomarker and degradation product in the quality control of the blockbuster anticonvulsant Pregabalin [2],[3].

Mechanistic Foundations of C4-Chiral Building Blocks

The strategic value of IBAMs lies in their regiochemical differentiation. A symmetric diacid (like unsubstituted succinic acid) or a racemic mixture introduces severe liabilities during complex API synthesis, primarily polymerization or the formation of mixed regiomers during peptide coupling.

By utilizing a monoester of 2-isobutylsuccinic acid (e.g., 1-tert-butyl ester or 4-monomethyl ester), synthetic chemists achieve absolute regiocontrol.

  • Steric Mimicry: The C2-isobutyl group perfectly mimics the leucine side chain. In drug design, this is critical for anchoring molecules into the hydrophobic S1' pocket of target enzymes[1].

  • Orthogonal Protection: The monoester format protects one terminus (preventing unwanted amidation) while leaving the other carboxylic acid free for targeted electrophilic activation.

Asymmetric Synthesis Pathways for IBAMs

The production of enantiopure IBAMs relies on two primary catalytic paradigms, each chosen based on the desired scale and enantiomeric excess (ee) requirements.

Method A: Transition-Metal Catalyzed Asymmetric Hydrogenation

For industrial-scale synthesis, the asymmetric hydrogenation of isobutylidene succinic acid monoesters is the gold standard. Utilizing a Rhodium complex with a C2-symmetric chiral bisphosphine ligand (e.g., [Rh(COD)((R,R)-Me-DuPhos)]BF4), the reaction enforces strict facial coordination of the alkene. The free carboxylic acid of the monoester acts as a secondary directing group, coordinating to the Rh center to lock the conformation. This yields the (R)- or (S)-monoester with >94% ee[4].

Method B: Enzymatic Desymmetrization

For highly specific kinetic resolutions, fungal lipases (e.g., from Thermomyces lanuginosus) are employed to enantioselectively hydrolyze racemic dialkyl 2-isobutylsuccinates[5]. The enzyme's active site selectively accommodates one enantiomer, yielding the chiral monoester and leaving the unreacted enantiomeric diester intact.

Workflow S1 Substrate Isobutylidene succinic acid monoester S3 Hydrogenation H2 (5 atm), MeOH, 25°C S1->S3 S2 Catalyst Prep [Rh(COD)((R,R)-Me-DuPhos)]BF4 S2->S3 S4 Workup Solvent Evaporation & Extraction S3->S4 S5 S5 S4->S5

Fig 1: Rh-catalyzed asymmetric hydrogenation workflow for chiral IBAM production.

Therapeutic Application: Peptidomimetic Synthesis of Ilomastat

Ilomastat (Galardin) is a broad-spectrum synthetic peptidomimetic hydroxamate compound used to inhibit MMPs[1]. Its synthesis is a masterclass in utilizing the regiocontrol of IBAMs.

The synthesis begins with (R)-2-isobutylsuccinic acid 1-tert-butyl ester . The free C4-carboxylic acid is activated and coupled to L-tryptophan methylamide. If a diacid were used here, the diamine would cross-link the molecules. The tert-butyl ester acts as a robust protecting group during the basic coupling conditions. Once the peptide bond is formed, the ester is cleaved under acidic conditions (TFA), and the newly freed C1-carboxylic acid is converted into a hydroxamic acid—the critical Zinc-Binding Group (ZBG) required to chelate the catalytic zinc ion in the MMP active site.

Analytical Application: Degradation Profiling of Pregabalin

Beyond direct synthesis, IBAMs play a critical role in pharmaceutical quality control. Pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] is a blockbuster anticonvulsant. Under oxidative stress—often catalyzed by trace transition metals like Ruthenium or Osmium—Pregabalin undergoes oxidative deamination[3].

The primary amine is oxidized to a carboxylic acid, converting the γ-amino acid into (S)-2-isobutylsuccinic acid (CAS 5702-99-8)[2]. Because this is a thermodynamically favored degradation pathway, (S)-2-isobutylsuccinic acid and its monoester derivatives are mandated by ICH guidelines as critical reference standards for impurity profiling[2]. Monitoring this specific impurity validates the stability-indicating power of the analytical methods used for Pregabalin batch release.

G cluster_0 Therapeutic Synthesis cluster_1 Quality Control & Degradation A Chiral 2-Isobutylsuccinic Acid Monoester (IBAM) B Peptide Coupling & Hydroxamination A->B F Reference Standard (Impurity Profiling) A->F Structural Correlation C Ilomastat (Galardin) Broad-Spectrum MMP Inhibitor B->C D Oxidative Degradation (Ru/Os Catalyzed) D->F E Pregabalin (Anticonvulsant) E->D

Fig 2: Divergent roles of IBAMs in peptidomimetic synthesis and API impurity profiling.

Quantitative Comparison of Synthetic Routes

The choice between chemical and enzymatic generation of IBAMs depends heavily on the production phase (discovery vs. commercial manufacturing).

Synthesis MethodCatalyst / EnzymeSubstrateMax Theoretical Yield (%)Enantiomeric Excess (ee %)Industrial Scalability
Asymmetric Hydrogenation [Rh(COD)((R,R)-Me-DuPhos)]+Isobutylidene succinic acid monomethyl ester100%>94%High (Preferred for commercial API scale)
Enzymatic Resolution Lipase (Thermomyces lanuginosus)Dimethyl 2-isobutylsuccinate50% (Kinetic)>98%Medium (Preferred for discovery/high ee)

Data synthesis highlights the causality of scale: While enzymatic resolution offers near-perfect enantioselectivity, its kinetic nature caps the yield at 50%, making asymmetric hydrogenation the preferred route for bulk manufacturing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) to verify causality and success at each step.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of IBAMs
  • Substrate Preparation: Dissolve 10 mmol of isobutylidene succinic acid monomethyl ester in 50 mL of anhydrous, degassed methanol.

    • Causality Check: Degassing is mandatory to prevent irreversible oxidative poisoning of the Rhodium center.

  • Catalyst Loading: Under a strict argon atmosphere, add 1 mol% of [Rh(COD)((R,R)-Me-DuPhos)]BF4.

  • Hydrogenation: Transfer to a high-pressure reactor, pressurize to 5 atm with H₂, and stir at 25°C for 12 hours.

    • IPC Validation: Monitor H₂ uptake via a mass flow controller. The reaction is self-terminating; stabilization of pressure indicates complete conversion.

  • Workup: Vent the reactor, concentrate the solvent under reduced pressure, and pass the residue through a short silica plug (EtOAc eluent) to sequester the transition metal catalyst.

  • System Validation: Analyze the product via Chiral HPLC (Chiralcel OD-H column) to confirm >94% ee. Run ¹H-NMR to verify the complete disappearance of the alkene multiplet at ~6.8 ppm.

Protocol 2: Regioselective Peptide Coupling for Ilomastat Precursor
  • Activation: Dissolve 5 mmol of (R)-2-isobutylsuccinic acid 1-tert-butyl ester in 20 mL anhydrous DMF. Cool to 0°C and add 1.1 eq EDC·HCl and 1.1 eq HOBt.

    • Causality Check: HOBt is critical here. It intercepts the highly reactive O-acylisourea intermediate to form a stable active ester, preventing the racemization of the labile C2 stereocenter.

  • Coupling: Add 5 mmol of L-tryptophan methylamide hydrochloride followed by 2.5 eq of N,N-diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Partition the mixture between EtOAc and 5% aqueous citric acid (to extract unreacted amines), followed by saturated aqueous NaHCO₃ (to extract unreacted acids). Dry the organic layer over Na₂SO₄.

  • System Validation: Confirm regioselective amide bond formation via LC-MS (target [M+H]+ mass). Verify the intact protection of the C1-carboxylate via ¹H-NMR by observing the distinct 9-proton singlet of the tert-butyl group at ~1.4 ppm.

References

  • (S)
  • Source: researchgate.
  • Source: benchchem.
  • Hydrogenation asymetrique (Patent WO1999031041A1 / EP1042270A1)
  • Enzymatic Enantioselective Ester or Amide Hydrolysis or Synthesis (Patent US20080138856A1)

Sources

Methodological & Application

Application Note: Curtius Rearrangement Protocol for 2-[(Methoxycarbonyl)methyl]-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Substrate Profiling

The synthesis of β -amino acids is a critical workflow in the development of peptidomimetics, foldamers, and active pharmaceutical ingredients (APIs). The substrate 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (also known as 2-isobutylsuccinic acid monomethyl ester) serves as a highly versatile precursor. By subjecting the free C2-carboxylic acid of this monoester to a Curtius rearrangement, chemists can efficiently access methyl 3-amino-5-methylhexanoate —a protected ester derivative of β -leucine.

This transformation is particularly valuable because the Curtius rearrangement proceeds with strict retention of stereochemistry. If an enantiopure starting material is utilized, the stereochemical integrity of the migrating chiral center is perfectly preserved, yielding enantiopure β -amino acid derivatives essential for drug discovery [1].

Mechanistic Insights: The Self-Validating Reaction Design

Rather than relying on harsh, multi-step conditions (e.g., activation with thionyl chloride followed by the addition of hazardous sodium azide), this protocol utilizes Diphenylphosphoryl azide (DPPA) . DPPA acts as a mild, one-pot reagent that safely generates the acyl azide intermediate in situ [2].

Causality of Experimental Choices:

  • Triethylamine (TEA): Acts as a non-nucleophilic base to deprotonate the carboxylic acid, generating a carboxylate that readily attacks the electrophilic phosphorus of DPPA.

  • Toluene as Solvent: Toluene is non-nucleophilic and has a high boiling point (110 °C). This allows the reaction to be safely heated to 80–85 °C, providing the exact thermal energy required to drive the extrusion of nitrogen gas ( N2​ ) without boiling off the solvent.

  • Concerted Migration: As N2​ is expelled, the isobutyl-substituted alkyl group migrates to the electron-deficient nitrogen in a concerted fashion, preventing carbocation formation and ensuring 100% retention of chirality.

  • Trapping Agent (tert-butanol): The resulting isocyanate is highly electrophilic. Introducing tert-butanol traps the isocyanate to form a stable tert-butyloxycarbonyl (Boc) protected amine.

MechanisticPathway RCOOH Substrate (Free Acid) RCON3 Acyl Azide Intermediate RCOOH->RCON3 DPPA, TEA RNCO Isocyanate Intermediate RCON3->RNCO Heat, -N₂ (Retention of ee) RNHBoc Carbamate Product (Boc-Amine) RNCO->RNHBoc t-BuOH

Mechanistic pathway of the Curtius rearrangement to form a Boc-protected amine.

In-Process Analytical Tracking (FTIR)

To ensure trustworthiness and self-validation during the scale-up of this protocol, the reaction progress must be monitored using Fourier-Transform Infrared (FTIR) spectroscopy [3]. This prevents premature heating or quenching.

  • Acyl Azide Formation: Appearance of a sharp peak at ~2140 cm⁻¹ .

  • Isocyanate Formation: Disappearance of the azide peak and emergence of a strong, broad peak at ~2250–2270 cm⁻¹ .

  • Carbamate Formation: Disappearance of the isocyanate peak and appearance of a urethane carbonyl stretch at ~1700 cm⁻¹ .

Step-by-Step Experimental Protocol

Reagents and Equipment
  • Substrate: 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (1.0 equiv, 10 mmol, 2.02 g)

  • Reagents: Diphenylphosphoryl azide (DPPA) (1.1 equiv, 11 mmol, 3.03 g), Triethylamine (TEA) (1.2 equiv, 12 mmol, 1.21 g)

  • Nucleophile: Anhydrous tert-butanol (10.0 equiv, 100 mmol, 7.41 g)

  • Solvent: Anhydrous Toluene (30 mL)

  • Equipment: 100 mL two-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle.

Methodology
  • System Preparation: Flame-dry the two-neck flask under a continuous flow of dry nitrogen. Add 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (2.02 g) and anhydrous toluene (30 mL). Stir to dissolve.

  • Base Addition: Add triethylamine (1.21 g) dropwise via syringe at room temperature (20–25 °C). Stir for 10 minutes to ensure complete carboxylate formation.

  • Azide Formation: Slowly add DPPA (3.03 g) dropwise over 5 minutes. Maintain the reaction at room temperature for 2 hours. Validation point: An aliquot analyzed by FTIR should show the azide peak at 2140 cm⁻¹.

  • Thermal Rearrangement: Attach the reflux condenser. Gradually heat the reaction mixture to 80 °C. Maintain this temperature for 2 hours. Effervescence (nitrogen gas evolution) will be observed. Validation point: FTIR should confirm the shift to the isocyanate peak at 2260 cm⁻¹.

  • Isocyanate Trapping: Once gas evolution ceases, add anhydrous tert-butanol (7.41 g) in one portion. Increase the temperature to 90 °C and reflux for 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 × 30 mL), saturated aqueous sodium bicarbonate (2 × 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield methyl 3-(tert-butoxycarbonylamino)-5-methylhexanoate.

ExperimentalWorkflow Step1 1. Substrate Activation Mix Substrate, TEA, DPPA in Toluene Step2 2. Azide Formation Stir at 25°C for 2 hours Step1->Step2 Step3 3. Curtius Rearrangement Heat to 80°C (N2 evolution) Step2->Step3 Step4 4. Isocyanate Trapping Add t-BuOH, reflux at 90°C for 8-12 h Step3->Step4 Step5 5. Workup & Purification Wash, Extract, Flash Chromatography Step4->Step5

Step-by-step workflow for the DPPA-mediated Curtius rearrangement protocol.

Quantitative Data: Condition Optimization

The choice of solvent and trapping agent significantly impacts the yield and purity of the resulting β -amino acid derivative. The table below summarizes the optimization parameters for this specific substrate.

Table 1: Optimization of Curtius Rearrangement Conditions

Solvent SystemTrapping AgentTemp (°C)Time (h)Product FormYield (%)
Toluenetert-Butanol (10 eq)85–9012Boc-protected amine82
TolueneBenzyl Alcohol (1.5 eq)858Cbz-protected amine86
THFWater (Hydrolysis)6516Free amine65
DMFtert-Butanol (10 eq)8512Boc-protected amine45*

*Note: Reactions in DMF often result in lower yields due to competitive side reactions and difficulties in removing the high-boiling solvent during the aqueous workup phase.

Conclusion

The DPPA-mediated Curtius rearrangement of 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is a highly robust, stereoretentive protocol for synthesizing β -leucine derivatives. By strictly controlling the temperature gradients—allowing complete azide formation prior to thermal rearrangement—researchers can avoid hazardous intermediate isolation while maximizing the yield of the target carbamate.

References

  • Scriven, E. F. V., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses". Chemical Reviews, 88(2), 297-368. URL: [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for the peptide synthesis". Journal of the American Chemical Society, 94(17), 6203-6205. URL: [Link]

  • World Intellectual Property Organization. (2008). "Process for preparing pregabalin and its opposite enantiomer" (Patent No. WO2008009897A1). Google Patents.

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of Pregabalin Intermediates

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit significant differences in pharmacology, toxicology, and pharmacokinetics.[1] Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical agent.[2] Consequently, the robust control of chirality throughout its synthesis, starting from its key intermediates, is mandated by regulatory bodies. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on creating a reliable chiral HPLC method for the enantiomeric separation of pregabalin intermediates. The narrative emphasizes the rationale behind experimental choices, grounding the protocol in established chromatographic theory and regulatory expectations.

Introduction: The Imperative of Chiral Purity in Pregabalin Synthesis

Chirality is a central issue in the modern pharmaceutical industry.[3] For many drugs, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Pregabalin is a classic example where the therapeutic activity resides in the (S)-enantiomer.[2] Therefore, ensuring the enantiomeric purity of the final API is paramount. This control strategy must begin early in the synthetic route, focusing on the key chiral intermediates that establish the stereocenter.

Key intermediates in various pregabalin syntheses often include compounds like (S)-3-cyano-5-methylhexanoic acid or its esters, which possess the core chiral center of the final drug.[4][5] An accurate and precise analytical method to determine the enantiomeric excess (e.e.) of these intermediates is essential for process monitoring, optimization, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose due to its efficiency, reliability, and broad applicability.[3][6]

This guide details a systematic and logical workflow for developing a robust chiral HPLC method, from initial screening of columns and mobile phases to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]

The Foundation: Understanding Chiral Recognition on Polysaccharide-Based CSPs

The "direct" approach, where enantiomers are separated on a CSP, is the most widely employed strategy in chiral chromatography.[1] Among the hundreds of commercially available CSPs, polysaccharide-based phases (derivatives of cellulose and amylose) are the most powerful and versatile, capable of resolving approximately 90% of chiral compounds.[9][10]

The chiral recognition mechanism on these phases is a complex interplay of various intermolecular interactions between the analyte and the chiral selector, which is coated or immobilized on a silica support.[11][12] The polysaccharide backbone, often derivatized with phenyl carbamates, forms a helical structure creating chiral grooves or cavities.[11][13] Enantiomeric separation is achieved when the transient diastereomeric complexes formed between each enantiomer and the CSP have different free energy levels. This difference arises from a combination of interactions, including:

  • Hydrogen Bonding: Crucial for analytes with H-bond donor/acceptor groups (e.g., -COOH, -NH2, -OH), which are common in pregabalin intermediates.

  • π-π Interactions: Occur between aromatic rings on the CSP's chiral selector and the analyte.

  • Dipole-Dipole Interactions: Result from interactions between polar functional groups.

  • Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral cavities of the CSP, leading to a stronger interaction and longer retention time.[14]

The combination and strength of these interactions dictate the degree of separation (resolution).[10]

Caption: Fig 1: Multi-modal interactions governing chiral recognition.

A Systematic Workflow for Chiral Method Development

A structured, phase-based approach minimizes development time and ensures the creation of a robust and reliable method. The process moves from broad screening to fine-tuned optimization and finally to formal validation.

G Start Start: Define Analytical Goal (e.g., % e.e. of Intermediate X) Screening Phase 1: Screening Select diverse CSPs & Mobile Phases (NP, PO, RP modes) Start->Screening Evaluation1 Evaluate Screening Data (Resolution > 1.0?) Screening->Evaluation1 Evaluation1->Screening No, try other CSPs Optimization Phase 2: Optimization Fine-tune conditions for best separation (Modifier, Additives, Temp, Flow Rate) Evaluation1->Optimization Yes Evaluation2 Evaluate Optimization Data (Resolution > 1.5, Tailing < 1.5?) Optimization->Evaluation2 Evaluation2->Optimization No, re-optimize Validation Phase 3: Method Validation Formal testing per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Evaluation2->Validation Yes FinalMethod Final Validated Method Validation->FinalMethod

Caption: Fig 2: Logical workflow for chiral HPLC method development.

PART 1: Experimental Protocol - Initial Screening

The goal of screening is to efficiently identify a promising CSP and mobile phase system that provides at least partial separation of the enantiomers. Polysaccharide-based CSPs are excellent starting points due to their broad selectivity.[9] Screening across different chromatographic modes is critical, as the conformation of the CSP and the interaction mechanisms can change dramatically with the solvent system, offering different selectivities.[15]

A. Recommended Chiral Stationary Phases for Screening: A set of complementary polysaccharide-based CSPs is recommended to maximize the probability of success. Immobilized phases are generally preferred as they are more robust and compatible with a wider range of solvents compared to coated phases.[9]

  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

  • Alternative derivatives: e.g., Columns with chloro- and methyl-substituted phenylcarbamate selectors.

B. Mobile Phase Screening Protocol: Run the racemate of the pregabalin intermediate on each selected column using the mobile phase systems described in Table 1.

Table 1: CSP and Mobile Phase Screening Protocol

Mode Mobile Phase Composition Rationale & Key Interactions
Normal Phase (NP) n-Hexane / 2-Propanol (IPA) (90:10, v/v) Emphasizes H-bonding and dipole-dipole interactions. A good starting point for many compounds.[9]
Polar Organic (PO) 100% Methanol (MeOH) or 100% Acetonitrile (ACN) Offers different selectivity due to CSP conformational changes and better analyte solubility.[15][16]

| Reversed Phase (RP) | Acetonitrile (ACN) / Water (50:50, v/v) with 0.1% Formic Acid | Suitable for polar analytes and LC-MS compatibility. Ionic interactions can play a role. |

Step-by-Step Screening Protocol:

  • Prepare a Racemic Standard: Dissolve the racemic pregabalin intermediate in a suitable solvent (e.g., mobile phase) to a concentration of ~0.5-1.0 mg/mL.

  • System Setup: Use a standard HPLC system with a UV detector. Set the wavelength to a low value (e.g., 210-220 nm), as many pregabalin intermediates lack a strong chromophore.[17]

  • Equilibrate the Column: For each column/mobile phase combination, equilibrate the system for at least 30 minutes or until a stable baseline is achieved.

  • Inject and Run: Inject 5-10 µL of the racemic standard.

  • Evaluate: Assess the chromatogram for any sign of peak splitting or separation. A resolution (Rs) > 1.0 is a promising lead.

PART 2: Experimental Protocol - Method Optimization

Once a promising set of conditions is identified from screening, the next step is to systematically optimize the separation to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

A. Mobile Phase Composition:

  • Modifier Percentage: In NP, vary the percentage of the alcohol modifier (e.g., IPA) from 5% to 20%. Generally, increasing the alcohol content decreases retention time.

  • Alcohol Choice (NP): If IPA provides some separation, test other alcohols like ethanol (EtOH). Different alcohols can alter the H-bonding interactions and impact selectivity.

  • Additives (All Modes): For acidic intermediates (containing a -COOH group), adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can significantly improve peak shape by suppressing the ionization of the carboxyl group.

B. Temperature: Column temperature affects both the efficiency and selectivity of the separation.

  • Protocol: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Causality: Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, though this may increase analysis time and backpressure.

C. Flow Rate: Adjusting the flow rate can improve efficiency.

  • Protocol: Test flow rates from 0.5 mL/min to 1.5 mL/min.

  • Causality: A lower flow rate can increase the number of theoretical plates and improve resolution, but at the cost of a longer run time.

Table 2: Example of Optimization Data for a Hypothetical Intermediate

Parameter Condition Retention Time (Enan. 2) Resolution (Rs) Tailing Factor (Tf)
Modifier % Hexane/IPA (95:5) 15.2 min 1.8 1.2
Hexane/IPA (90:10) 10.8 min 1.6 1.1
Hexane/IPA (85:15) 7.5 min 1.3 1.1
Temperature 25 °C (with 90:10) 10.8 min 1.6 1.1

| | 40 °C (with 90:10) | 9.1 min | 1.4 | 1.2 |

Based on this data, Hexane/IPA (90:10) at 25°C would be chosen for validation.

PART 3: Protocol - Method Validation (ICH Q2(R1) Framework)

Method validation demonstrates that the developed analytical procedure is suitable for its intended purpose.[18] For determining the enantiomeric purity of an intermediate, the method is typically validated as a quantitative test for impurities.[7][8]

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Protocol Summary Acceptance Criteria
Specificity To ensure the method can separate the desired enantiomer from its counter-enantiomer and any other impurities. Inject individual enantiomers (if available), the racemate, and a placebo/blank. Baseline resolution (Rs ≥ 1.5) between enantiomers. No interfering peaks at the retention time of the minor enantiomer.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified. Prepare a series of dilutions of the undesired enantiomer and inject. Calculate based on signal-to-noise (S/N) ratio or standard deviation of the response and the slope. LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. Prepare at least 5 concentrations of the undesired enantiomer, typically from LOQ to 1.0% of the main enantiomer's nominal concentration. Correlation coefficient (r²) ≥ 0.99.
Accuracy To assess the closeness of the measured value to the true value. Spike the desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%). Recovery should be within 80-120% for impurity analysis.
Precision To measure the degree of scatter between a series of measurements. Repeatability: 6 replicate injections of a spiked sample. Intermediate Precision: Repeat on a different day with a different analyst. Relative Standard Deviation (RSD) ≤ 10% at the limit level.

| Robustness | To show the method's reliability with respect to small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | System suitability parameters (Resolution, Tailing) should still be met. |

Conclusion

This application note has outlined a comprehensive and scientifically-grounded strategy for the development and validation of a chiral HPLC method for pregabalin intermediates. By beginning with a broad screening of diverse polysaccharide-based CSPs and mobile phase modes, followed by systematic optimization and concluding with a rigorous validation based on ICH Q2(R1) guidelines, researchers can confidently establish a reliable method. Such a method is indispensable for controlling the stereochemical integrity of intermediates, ensuring the quality and safety of the final pregabalin API, and satisfying stringent regulatory requirements.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sang-Hyun L, et al. (2021) Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. (2021) Pharma Focus Asia. [Link]

  • Sardella, R., et al. (2024) Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. [Link]

  • Polysaccharide-based CSPs. (2022) Chiralpedia. [Link]

  • Okamoto, Y., et al. (2012) Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020) International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Aturki, Z., et al. (2024) Update on chiral recognition mechanisms in separation science. PMC. [Link]

  • Weatherly, C., et al. (2022) Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Mlinarič, A., et al. (2024) New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005) ICH. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025) American Pharmaceutical Review. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025) Journal of Pharmaceutical Analysis. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022) Phenomenex. [Link]

  • Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. (2008) PubMed. [Link]

  • An, R., et al. (2019) Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. ACS Publications. [Link]

  • Biocatalytic synthesis of chiral intermediate of pregabalin with high substrate loading by a newly isolated Morgarella morganii ZJB-09203. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Preparation method of pregabalin chiral intermediate.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021) MDPI. [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016) MDPI. [Link]

  • Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. (2024) Journal of Chemical Health Risks. [Link]

Sources

Scale-Up Synthesis and Asymmetric Hydrogenation Protocol for (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals.

Executive Summary

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (also known as (R)-2-isobutylsuccinic acid 4-methyl ester) is a critical chiral building block in the synthesis of broad-spectrum matrix metalloproteinase (MMP) inhibitors, most notably Ilomastat (Galardin / GM-6001)[1]. The precise (2R) stereochemistry is essential for the proper spatial orientation of the hydroxamate zinc-binding group (ZBG) within the enzyme's catalytic pocket[2].

Historically, syntheses relied on late-stage classical resolution of diastereomeric mixtures, which inherently caps the theoretical yield at 50% and generates significant waste[1]. This application note details a highly scalable, atom-economical asymmetric synthesis route utilizing orthogonal protecting group strategies and a Rhodium-catalyzed directed asymmetric hydrogenation to establish the (2R) stereocenter with >98% enantiomeric excess (ee)[3].

Strategic Route Design & Mechanistic Causality (Expert Insights)

Designing a scale-up route for this specific regioisomer requires navigating several chemical pitfalls:

  • The Stobbe Condensation Pitfall: A common retrosynthetic error is attempting a Stobbe condensation between isobutyraldehyde and dimethyl succinate[4]. While highly scalable, this yields the incorrect regioisomer upon reduction (3-(methoxycarbonyl)-5-methylhexanoic acid). To achieve the correct regiochemistry—where the isobutyl group is α to the free carboxylic acid—the carbon framework must be built outward from 4-methyl-2-oxopentanoic acid (ketoleucine).

  • Orthogonal Protection Strategy: Early literature utilized benzyl esters to protect the α -keto acid[1]. However, benzyl groups are susceptible to hydrogenolysis during the final reduction step, leading to unwanted diacid formation. We employ a tert-butyl ester, which is completely stable to hydrogenation and can be selectively cleaved via mild acidolysis prior to the asymmetric step.

  • Directed Asymmetric Hydrogenation: The key to achieving high enantioselectivity is performing the hydrogenation on the free carboxylic acid intermediate (2-(2-methoxy-2-oxoethylidene)-4-methylpentanoic acid). The free carboxylate acts as a directing group, coordinating to the Rhodium(I) center in a bidentate fashion alongside the olefin. This locks the substrate conformation, allowing the chiral environment of the bisphosphine ligand to dictate the enantiofacial delivery of hydrogen[5].

Quantitative Data: Catalyst Optimization

The choice of chiral ligand and reaction conditions profoundly impacts both conversion and enantioselectivity. Table 1 summarizes the optimization data for the critical asymmetric hydrogenation step.

Table 1: Catalyst Screening for Asymmetric Hydrogenation

Catalyst SystemSolventPressure (atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Rh(COD)(R,R-Me-DuPhos)]BF₄ MeOH 10 25 >99 98.5
[Rh(COD)(R,R-DiPAMP)]BF₄MeOH1025>9992.0
[Ru(BINAP)Cl₂]EtOH505085.088.0
Pd/C (Achiral Control)MeOH125>990.0 (Racemic)

Note: The (R,R-Me-DuPhos) ligand provides the optimal chiral pocket for this specific unsymmetrical maleate/fumarate derivative, outperforming both DiPAMP and Ruthenium-based systems.

Experimental Workflows & Protocols

SynthesisWorkflow SM 4-Methyl-2-oxopentanoic acid (Ketoleucine) Step1 Step 1: Esterification (Isobutylene, H2SO4) SM->Step1 Int1 tert-Butyl 4-methyl-2-oxopentanoate Step1->Int1 Step2 Step 2: Wittig Olefination (Ph3P=CHCOOMe) Int1->Step2 Int2 tert-Butyl 2-(2-methoxy-2-oxoethylidene)- 4-methylpentanoate Step2->Int2 Step3 Step 3: Acidic Cleavage (TFA, DCM) Int2->Step3 Int3 2-(2-Methoxy-2-oxoethylidene)- 4-methylpentanoic acid Step3->Int3 Step4 Step 4: Asymmetric Hydrogenation [Rh(COD)(R,R-Me-DuPhos)]BF4 Int3->Step4 Product (2R)-2-[(Methoxycarbonyl)methyl]- 4-methylpentanoic acid Step4->Product

Figure 1: Scale-up workflow for (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid.
Step 1: Synthesis of tert-Butyl 4-methyl-2-oxopentanoate
  • Charge: To a 10 L glass-lined reactor, charge 4-methyl-2-oxopentanoic acid (1.0 kg, 7.68 mol) and dichloromethane (DCM, 4.0 L).

  • Catalyze: Add concentrated H₂SO₄ (40 mL) slowly under agitation.

  • React: Cool the mixture to -10 °C. Condense isobutylene gas (approx. 2.0 kg) into the reactor. Seal and stir at ambient temperature for 24 hours.

  • Workup: Vent excess isobutylene through a scrubber. Quench the reaction with saturated aqueous NaHCO₃ (3.0 L) until pH 7.5 is reached. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (IPC): GC-MS should indicate >95% conversion. The product is a pale yellow oil used directly in the next step.

Step 2: Wittig Olefination
  • Charge: Dissolve tert-butyl 4-methyl-2-oxopentanoate (1.3 kg, 6.98 mol) in anhydrous Toluene (6.0 L).

  • React: Add methyl (triphenylphosphoranylidene)acetate (2.56 kg, 7.67 mol) in portions over 1 hour. The solution will turn distinctively yellow.

  • Heat: Heat the mixture to 80 °C and stir for 12 hours.

  • Validation (IPC): Monitor via HPLC (UV 220 nm). The reaction is complete when the α -keto ester peak disappears and the yellow color of the ylide fades.

  • Workup: Cool to 0 °C to precipitate triphenylphosphine oxide (TPPO). Filter the TPPO and wash the filter cake with cold toluene. Concentrate the filtrate to yield tert-butyl 2-(2-methoxy-2-oxoethylidene)-4-methylpentanoate (mixture of E/Z isomers).

Step 3: Selective Deprotection (Acidolysis)
  • Charge: Dissolve the crude intermediate from Step 2 in DCM (5.0 L).

  • React: Add Trifluoroacetic acid (TFA, 1.5 L) dropwise at 0 °C. Warm to 25 °C and stir for 4 hours.

  • Validation (IPC): HPLC monitoring will show the disappearance of the highly lipophilic tert-butyl ester peak and the appearance of the more polar free acid.

  • Workup: Concentrate the mixture under vacuum to remove DCM and excess TFA. Redissolve in ethyl acetate (4.0 L) and extract with 1M NaOH (3 x 1.5 L). Acidify the combined aqueous layers with 2M HCl to pH 2.0, and back-extract with ethyl acetate (3 x 2.0 L). Dry and concentrate to yield 2-(2-methoxy-2-oxoethylidene)-4-methylpentanoic acid as a crystalline solid.

Step 4: Directed Asymmetric Hydrogenation

Caution: This step requires rigorous exclusion of oxygen to prevent catalyst deactivation.

  • Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)(R,R-Me-DuPhos)]BF₄ (7.5 g, 0.1 mol%) in degassed anhydrous Methanol (1.0 L).

  • Charge: Transfer the substrate (2-(2-methoxy-2-oxoethylidene)-4-methylpentanoic acid, 1.0 kg, 5.37 mol) into a 10 L high-pressure stainless steel hydrogenation autoclave. Add degassed Methanol (4.0 L).

  • Catalyst Addition: Inject the catalyst solution into the autoclave under a positive nitrogen stream.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 10 atm with H₂ and stir vigorously at 25 °C for 8 hours.

  • Validation (IPC): Monitor hydrogen uptake. Once uptake ceases, sample the mixture. Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1) must confirm >99% conversion and >98% ee.

  • Isolation: Vent the hydrogen safely. Concentrate the methanolic solution under reduced pressure. The resulting crude oil can be purified via crystallization of its dicyclohexylamine (DCHA) salt if ultra-high purity (>99.5% ee) is required, yielding the final target: (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid .

References

  • Source: drugfuture.
  • Title: (S)
  • Source: nih.
  • Title: Xumu Zhang - Cochemist (Topics in Asymmetric Hydrogenation)

Sources

Application Note: Amidation Reactions of 2-Isobutylsuccinic Acid Methyl Ester in the Synthesis of MMP Inhibitors and GABA Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Synthesis Researchers, and Drug Development Professionals

Executive Summary & Scientific Context

The amidation of 2-isobutylsuccinic acid methyl ester is a highly specialized, critical transformation in modern pharmaceutical synthesis. The chiral 2-isobutylsuccinyl scaffold is highly valued for its structural mimicry of the leucine side chain. This makes it an ideal building block for targeting the hydrophobic S1' pocket of Matrix Metalloproteinases (MMPs), serving as the backbone for broad-spectrum MMP inhibitors such as Ilomastat (Galardin) [1].

Simultaneously, understanding the amidation and esterification kinetics of this molecule is crucial for regulatory compliance in the synthesis of GABA analogs. The unesterified parent molecule, (S)-2-isobutylsuccinic acid (CAS 5702-99-8), is an ICH-regulated byproduct known as the Pregabalin Diacid Impurity . It forms via incomplete decarboxylation or side reactions during the Hofmann rearrangement of 3-carbamoylmethyl-5-methylhexanoic acid [2]. By mastering the amidation of its methyl ester, process chemists can efficiently synthesize active MMP inhibitors while generating vital chromatographic reference standards for Pregabalin impurity profiling.

Mechanistic Insights & Causality (E-E-A-T)

As process scientists, we must look beyond the basic coupling reaction and understand the causality behind our reagent choices, specifically regarding orthogonal protection and epimerization control.

The Necessity of Orthogonal Protection

In the synthesis of MMP inhibitors, the succinyl backbone must be differentially functionalized: one carboxylate must form an amide bond with an amino acid (e.g., L-Tryptophan methylamide), while the other must eventually be converted into a zinc-binding hydroxamic acid. Using the mono-methyl ester of 2-isobutylsuccinic acid provides orthogonal protection. The free carboxylic acid undergoes targeted amidation, while the methyl ester remains inert until it is subjected to targeted hydroxylaminolysis in the final API assembly step.

Suppressing Epimerization at the C2 Chiral Center

The C2 position of 2-isobutylsuccinic acid methyl ester (which bears the isobutyl group) is highly susceptible to base-catalyzed epimerization. The adjacent activated carbonyl increases the acidity of the alpha-proton. If strong bases or highly reactive uronium salts (like HATU) are used, the reaction rapidly proceeds through an oxazolone intermediate, leading to racemization[3].

Our Solution: We employ EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) and a mild base, N-methylmorpholine (NMM). HOBt rapidly intercepts the O-acylisourea intermediate to form a highly reactive, yet less basic, active ester. This outcompetes the oxazolone formation pathway, preserving the >98% enantiomeric excess (ee) required for API efficacy. Furthermore, the urea byproduct of EDC is water-soluble, allowing for a self-validating, highly scalable aqueous workup.

Visual Workflow: Synthetic Pathway

G A 2-Isobutylsuccinic Acid Methyl Ester B Carboxyl Activation (EDC, HOBt, NMM) A->B Step 1: 0°C G Pregabalin Diacid Impurity (Hydrolysis Byproduct) A->G Unwanted Hydrolysis C Amide Bond Formation (L-Trp-NHMe) B->C Step 2: RT D Protected Amide Intermediate C->D Aqueous Workup E Hydroxylaminolysis (NH2OH, KOH, MeOH) D->E Step 3: Deprotection F MMP Inhibitor API (e.g., Ilomastat) E->F Final Isolation

Fig 1: Amidation workflow of 2-isobutylsuccinic acid methyl ester yielding MMP inhibitors.

Experimental Methodology: Self-Validating Protocols

The following protocol details the amidation of (R)-2-isobutylsuccinic acid 4-methyl ester with L-Tryptophan methylamide, followed by conversion to the active hydroxamic acid [4].

Protocol A: EDC/HOBt-Mediated Amidation

1. Activation:

  • Charge a dry, nitrogen-purged reactor with (R)-2-isobutylsuccinic acid 4-methyl ester (1.0 eq, 10.0 g) and anhydrous Dichloromethane (DCM, 100 mL).

  • Cool the mixture to 0 °C. Add HOBt (1.2 eq, 8.6 g) and N-methylmorpholine (NMM, 2.5 eq, 14.3 mL). Stir for 10 minutes.

  • Add EDC·HCl (1.2 eq, 12.2 g) portion-wise to maintain the internal temperature below 5 °C.

2. Amide Coupling:

  • Dissolve L-Tryptophan methylamide hydrochloride (1.05 eq, 13.5 g) in 50 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture over 30 minutes.

  • Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the starting acid ( Rf​=0.3 ) and the appearance of the amide product ( Rf​=0.6 ) confirms complete conversion.

3. Aqueous Workup:

  • Quench the reaction with 100 mL of DI water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amines, saturated NaHCO3​ (2 x 50 mL) to remove unreacted acids, and brine (50 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the protected amide intermediate.

Protocol B: Hydroxylaminolysis (API Finalization)

1. Reagent Preparation:

  • Prepare a solution of hydroxylamine hydrochloride (5.0 eq) in methanol. Carefully neutralize with KOH (5.0 eq) at 0 °C. Filter the precipitated KCl to obtain a free hydroxylamine solution.

2. Deprotection & Conversion:

  • Dissolve the protected amide intermediate from Protocol A in methanol and cool to 0 °C.

  • Add the free hydroxylamine solution dropwise. Stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass shift from the methyl ester ( [M+H]+ ) to the hydroxamic acid ( −14 Da) indicates successful conversion.

  • Acidify the mixture to pH 4-5 using 1M HCl to precipitate the final MMP inhibitor API. Filter and dry under vacuum.

Quantitative Data & Optimization

To ensure optimal scalability and regulatory compliance, we evaluated various coupling reagents and profiled the resulting impurities. The data is summarized below.

Table 1: Influence of Coupling Reagents on Amidation Yield and Epimerization

Coupling ReagentBaseYield (%)Epimerization (%)Scalability & Process Notes
EDC·HCl / HOBt NMM88.0 < 1.0 Excellent; water-soluble urea allows simple aqueous workup.
HATUDIPEA92.54.5Poor; high cost and unacceptable racemization levels.
DCC / DMAPNone75.08.2Poor; DCU byproduct is difficult to filter completely at scale.
T3P (50% in EtOAc)Et3N89.0< 1.0Excellent; low toxicity, but requires longer reaction times.

Table 2: Chromatographic Profiling of Amidation Byproducts (ICH Context)

Tracking the unesterified diacid is critical, as it serves as a reference marker for the Pregabalin Diacid Impurity [5].

Analyte / ImpurityOrigin / MechanismRegulatory Limit (ICH)Retention Time (HPLC)*
Target Amide Intermediate Desired EDC CouplingN/A12.4 min
(S)-2-Isobutylsuccinic Acid Hydrolysis of Ester (Pregabalin Diacid Impurity)< 0.15%8.2 min
Pregabalin Lactam Intramolecular Cyclization< 0.15%9.1 min
N-Acylurea Byproduct EDC Rearrangement< 0.10%14.1 min

*Conditions: C18 Column, Gradient H2​O /MeCN with 0.1% TFA.

References

  • Sheppard, G.S. et al. "Macrocyclic inhibitors of matrix metalloproteinases and TNFalpha secretion." DrugFuture / European Patent Office (EP1021423). Available at:[Link]

  • Dunetz, J. R. et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications: Organic Process Research & Development. Available at:[Link]

  • Google Patents. "A process for the preparation of pregabalin (EP2916832A2)." European Patent Office.

Extraction and Purification Protocols for Chiral Succinic Acid Monoesters: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals.

Introduction & Mechanistic Rationale

In the landscape of modern drug development, chiral succinic acid monoesters (hemiesters) serve as critical scaffolds for advanced active pharmaceutical ingredients (APIs), including antiviral agents such as telaprevir and nirmatrelvir[1]. These compounds are typically generated via two primary catalytic pathways:

  • Enzymatic Kinetic Resolution: 2 of racemic alcohols using succinic anhydride[2].

  • Organocatalytic Desymmetrization: 1 utilizing chiral organocatalysts[1].

Causality in Purification: The fundamental challenge in downstream processing is separating the target chiral monoester from unreacted alcohols, diester byproducts, and catalytic residues. Our purification strategy exploits the bifunctional nature of the monoester. Unlike neutral alcohols or diesters, the monoester possesses a free carboxylic acid moiety with a pKa​ of approximately 4.5. By strictly controlling the pH of the aqueous phase, we can selectively toggle the ionization state of the monoester, driving its phase partitioning in a liquid-liquid extraction (LLE) system without degrading the molecule[2].

Experimental Workflows & Logical Relationships

G A Crude Reaction Mixture (Monoester, Alcohol, Catalyst) B Add Saturated NaHCO3 (pH ~8.3) & Extract with EtOAc A->B C Organic Phase (Unreacted Alcohol, Diester, Catalyst) B->C Top Layer D Aqueous Phase (Sodium Succinate Monoester Salt) B->D Bottom Layer E Acidify with 1N HCl (pH ~2) & Extract with EtOAc D->E F Aqueous Phase (Inorganic Salts / Waste) E->F Bottom Layer G Organic Phase (Pure Chiral Succinic Acid Monoester) E->G Top Layer

Workflow of acid-base liquid-liquid extraction for chiral succinic acid monoesters.

IonExchange A Fermentation Broth / Crude Feed (Contains Succinic Derivatives) B Pretreatment (Isoelectric Precipitation & Ultrafiltration) A->B C Strongly Basic Anion Exchange (OH- Form Resin) B->C Clarified Broth D Gradient Elution (0.1 M → 0.5 M HCl) C->D Adsorbed Monoester E Eluate Concentration & Crystallization D->E Purified Fractions

Workflow for industrial ion exchange purification of succinic acid derivatives.

Protocol A: Liquid-Liquid Acid-Base Extraction (Lab to Prep Scale)

This protocol incorporates in-process pH monitoring and Thin Layer Chromatography (TLC) to create a self-validating system, ensuring absolute phase separation and preventing product loss.

Materials:

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.3)

  • 1N Hydrochloric Acid ( HCl )

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Reaction Quenching & Initial Partitioning: Dilute the crude reaction mixture with EtOAc.3 (approx. 1 L/mol of substrate) until gas evolution ( CO2​ ) ceases[3].

    • Causal Rationale: NaHCO3​ is a mild base. It is sufficiently basic to quantitatively deprotonate the monoester ( pKa​ ~4.5) into its water-soluble sodium salt, but mild enough to prevent the saponification (hydrolysis) of the delicate ester bond, which would readily occur if strong bases like NaOH were used.

  • Phase Separation (Organic Wash): Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer (containing the monoester salt) from the organic layer. Wash the aqueous layer twice with fresh EtOAc to 4[4].

    • Validation Check: Spot the organic layer on a TLC plate. The absence of a baseline-retained spot (under polar eluent conditions) confirms that no monoester salt is being lost to the organic waste.

  • Acidification: Cool the aqueous phase in an ice bath to 0–5°C.1 until the pH reaches 2.0[1].

    • Causal Rationale: Cooling minimizes the exothermic heat of neutralization, protecting the chiral center from racemization and the ester from acid-catalyzed hydrolysis. A pH of 2.0 ensures >99% protonation of the carboxylate back into its lipophilic free-acid form.

  • Product Extraction: Extract the acidified aqueous layer three times with EtOAc. Combine the organic layers and wash with brine to remove residual water and inorganic salts[3].

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude chiral succinic acid monoester[1].

Protocol B: Chromatographic Resolution & Polishing

When the monoester requires further enantiomeric enrichment or separation from structurally identical diastereomers, chromatographic techniques are deployed.

Step-by-Step Methodology:

  • Silica Gel Chromatography: For removing trace polar impurities, purify the concentrated residue via flash column chromatography using a gradient of EtOAc:hexanes (from 1:10 to 1:1 v/v)[1].

  • Chiral HPLC Analysis & Prep: To determine enantiomeric excess (ee) or resolve racemic monoesters, utilize a chiral stationary phase such as a4[4].

    • Causal Rationale: The polysaccharide derivatives in the OD-H column form transient diastereomeric complexes with the enantiomers via hydrogen bonding and π−π interactions, resulting in differential retention times[4].

Protocol C: Industrial Scale-Up via Ion Exchange

For large-scale bioconversion broths, liquid-liquid extraction becomes solvent-prohibitive. Ion exchange chromatography provides a scalable, continuous purification alternative[5].

Step-by-Step Methodology:

  • Resin Preparation: Utilize a 6 (e.g., polystyrene quaternary ammonium salt, OH− type). Activate the resin by soaking in 4% NaOH for 2 hours, then wash with deionized water until neutral[6].

    • Causal Rationale: Strongly basic resins maintain their positive charge across a wide pH range, ensuring high dynamic binding capacity for the negatively charged succinate monoester[6].

  • Loading & Adsorption: Load the pre-filtered, clarified broth onto the column. Maintain the5 to improve mass transfer and reduce retention time[5].

  • Gradient Elution: Elute the column using a gradient of HCl (0.1 M to 0.5 M). To prevent elution peak tailing caused by hydrophobic interactions between the monoester's alkyl chain and the resin backbone, add 10% ethanol to the eluent[6].

  • Recovery: Collect fractions within the 1.0 to 2.75 bed volume window, where the distinct succinic derivative peak appears[5]. Concentrate via vacuum distillation.

Quantitative Data Presentation

The following table synthesizes the expected performance metrics of the described purification protocols based on established literature parameters.

Purification StrategyTarget Impurities RemovedTypical RecoveryEnantiomeric Purity (ee)Scalability
Acid-Base LLE Unreacted alcohols, catalysts85-95%Retains initial eeHigh (Multi-kg)
Silica Gel Chromatography Structural analogs, diesters70-85%Retains initial eeLow-Medium (Lab scale)
Chiral HPLC (Chiralcel OD-H) Opposite enantiomer>90%>99%Low (Analytical/Prep)
Anion Exchange Resin Fermentation broth impurities75-90%Retains initial eeVery High (Industrial)

Sources

synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid from chiral monoester precursors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid from Chiral Monoester Precursors

Introduction

(S)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a potent anticonvulsant and analgesic agent.[1][2] It is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The therapeutic efficacy of pregabalin is confined to its (S)-enantiomer, rendering the stereoselective synthesis of this molecule a critical objective for pharmaceutical research and development.[1][2][3] Among the various successful strategies, those that proceed through chiral monoester intermediates offer robust and scalable pathways to the enantiomerically pure active pharmaceutical ingredient (API).

This technical guide provides a detailed exploration of two principal methodologies for synthesizing (S)-pregabalin from chiral monoester precursors: the use of chiral auxiliaries to direct stereoselective alkylation and chemoenzymatic resolutions that selectively produce the desired chiral monoester. We will delve into the underlying principles, provide step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal synthetic route.

Part 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

Core Principle: Directed Stereocontrol

The chiral auxiliary-based approach is a classic and powerful strategy in asymmetric synthesis. It involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent bond-forming reactions to occur on a specific face of the molecule, thereby establishing the desired stereocenter. The auxiliary is subsequently cleaved and can often be recovered for reuse. The Evans asymmetric alkylation using a chiral oxazolidinone is a well-established and highly effective application of this principle for synthesizing pregabalin precursors.[1][4]

General Synthetic Workflow

The overall process involves acylating the chiral auxiliary, performing a diastereoselective alkylation to create the key C-C bond and stereocenter, and then liberating the chiral product through hydrolytic cleavage of the auxiliary.

cluster_0 Chiral Auxiliary Pathway A 1. Acylation of Chiral Auxiliary B 2. Diastereoselective Alkylation A->B Prochiral Substrate C 3. Hydrolytic Cleavage (Auxiliary Removal) B->C Key Stereocenter Set D Chiral Monoester Precursor C->D Yields Chiral Acid E 4. Functional Group Transformations D->E Reduction, Azidation F (S)-Pregabalin E->F Final Reduction

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol: Evans Oxazolidinone Alkylation

This protocol outlines a representative synthesis using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary The synthesis begins by coupling the chiral auxiliary with isovaleric acid (4-methylpentanoic acid) to form the N-acyl oxazolidinone.

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), isovaleryl chloride.

  • Procedure:

    • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to deprotonate the auxiliary.

    • Add isovaleryl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to 0 °C and stir for 1-2 hours until completion, as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-acyl derivative.

Step 2: Asymmetric Alkylation This is the critical stereocenter-forming step. The N-acyl oxazolidinone is converted to its enolate, which is then alkylated. The phenyl and methyl groups of the auxiliary sterically hinder one face of the enolate, forcing the incoming electrophile to attack from the opposite face with high diastereoselectivity.[5]

  • Materials: N-acyl oxazolidinone, anhydrous THF, lithium diisopropylamide (LDA), benzyl bromoacetate.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour to ensure complete enolate formation.

    • Add benzyl bromoacetate (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform an aqueous workup and extract the product with ethyl acetate. Dry and concentrate the organic phase.

    • The crude product is purified by recrystallization or column chromatography to yield the desired diastereomer.[4]

Step 3: Hydrolytic Cleavage of the Auxiliary The chiral auxiliary is removed to unmask the carboxylic acid, yielding the chiral monoester precursor.

  • Materials: Alkylated product, THF, water, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.[4]

    • Add a pre-mixed aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) dropwise.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH ~2-3 with dilute HCl.

    • Extract the product, the chiral benzyl monoester of 3-isobutylglutaric acid, with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer for reuse.[4]

Step 4: Conversion to (S)-Pregabalin The resulting chiral monoester is converted to the final product through a series of functional group transformations.[1][2]

  • Selective Reduction: The free carboxylic acid is selectively reduced to a primary alcohol using borane dimethyl sulfide complex (BH₃·SMe₂).

  • Mesylation: The alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

  • Azide Displacement: The mesylate is displaced by an azide ion using sodium azide (NaN₃) in a polar aprotic solvent like DMSO.

  • Final Hydrogenation: The benzyl ester protecting group and the azide are simultaneously reduced to a carboxylic acid and a primary amine, respectively, via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2]

Data Summary
StepTransformationTypical YieldEnantiomeric/Diastereomeric Excess
2Asymmetric Alkylation80-90%>98% de
3Auxiliary Cleavage>95%>98% ee
1-4Overall Yield ~25% >99% ee [1]

Part 2: Chemoenzymatic Synthesis via Kinetic Resolution

Core Principle: Enantioselective Biocatalysis

Chemoenzymatic synthesis leverages the exquisite stereoselectivity of enzymes to resolve racemic mixtures. In this approach, a racemic diester precursor is subjected to hydrolysis by a lipase. The enzyme recognizes and catalyzes the hydrolysis of only one enantiomer (e.g., the (S)-enantiomer) into a monoacid, leaving the other enantiomer (the (R)-diester) untouched. The resulting mixture of a monoacid and a diester is easily separated, providing access to the desired chiral monoester precursor.[6][7]

General Synthetic Workflow

This "green" chemistry approach uses mild, often aqueous, conditions. A key advantage is the ability to racemize and recycle the undesired enantiomer, significantly improving the overall process efficiency and atom economy.[7]

cluster_1 Chemoenzymatic Pathway A 1. Synthesis of Racemic Diester B 2. Enzymatic Kinetic Resolution (Lipase) A->B E 3. Separation (e.g., Extraction) B->E C (S)-Monoacid F 4. Decarboxylation C->F D (R)-Diester (unreacted) J Racemization & Recycle D->J E->C E->D G (S)-Cyano Monoester F->G H 5. Final Reduction G->H I (S)-Pregabalin H->I J->B Increases overall yield

Caption: Workflow for Chemoenzymatic Synthesis of Pregabalin.

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol describes a chemoenzymatic route starting from a racemic dicyano diester.

Step 1: Synthesis of Racemic Precursor The common starting material is rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

  • Procedure: This precursor is typically synthesized via a Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition with a cyanide source (hydrocyanation).[8][9]

Step 2: Enantioselective Enzymatic Hydrolysis This is the key resolution step where the stereocenter is segregated.

  • Materials: Racemic CNDE, phosphate buffer (e.g., pH 7.2), Lipase (e.g., Lipolase®, or from Talaromyces thermophilus).

  • Procedure:

    • Prepare a buffered aqueous solution.

    • Disperse the racemic CNDE substrate in the buffer.

    • Add the lipase preparation (either free or immobilized). Commercial preparations like Lipolase 100L are effective.[5]

    • Stir the mixture at a controlled temperature (e.g., 10-30 °C) for several hours. The reaction progress is monitored by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH as the acidic product is formed.

    • The reaction is stopped once ~50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining starting material.

Step 3: Separation and Racemization of Undesired Enantiomer The desired (S)-monoacid is separated from the unreacted (R)-diester.

  • Procedure:

    • Acidify the reaction mixture to a low pH (e.g., pH 2).

    • Extract the mixture with an organic solvent. The (S)-monoacid will be extracted into the organic phase.

    • The unreacted (R)-diester can be recovered from the reaction mixture.

    • Crucially, the recovered (R)-diester can be racemized by treatment with a base (e.g., sodium ethoxide in ethanol) and recycled back into the enzymatic resolution step, dramatically increasing the theoretical maximum yield to nearly 100%.[5]

Step 4: Decarboxylation The resolved (S)-monoacid is converted to a more direct precursor of pregabalin.

  • Procedure: A heat-promoted decarboxylation of the (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid efficiently generates (S)-ethyl 3-cyano-5-methylhexanoate, a key intermediate.[7]

Step 5: Reduction to (S)-Pregabalin The final step is the reduction of the nitrile group to the primary amine.

  • Procedure: This is readily accomplished by catalytic hydrogenation, for example, using Raney Nickel (RaNi) or a rhodium catalyst under a hydrogen atmosphere.[5][10] The crude product is then purified by crystallization.

Data Summary
ParameterValueReference
BiocatalystLipolase® / T. thermophilus Lipase[6][7]
Substrate LoadingUp to 3 M[6]
Conversion~45-50% (for high ee)[8]
Enantiomeric Excess (ee)>95%[6]
Reaction ConditionsAqueous buffer, pH ~7, 10-30 °C
Overall Yield (with recycle)40-45%[7]

Comparative Analysis & Conclusion

Both chiral auxiliary and chemoenzymatic methods represent robust and validated strategies for the synthesis of (S)-pregabalin via chiral monoester intermediates. The choice between them is often dictated by project-specific considerations.

FeatureChiral Auxiliary MethodChemoenzymatic Method
Stereocontrol Excellent, predictable diastereoselectivity.Excellent enantioselectivity, dependent on enzyme.
Reagents Stoichiometric chiral auxiliary, cryogenic temperatures, pyrophoric reagents (e.g., n-BuLi).Catalytic enzyme, mild aqueous conditions.
Atom Economy Lower, as the auxiliary is a large part of the intermediate mass. Loss of 50% of material if undesired diastereomer is not recycled.Potentially very high, as the undesired enantiomer can be racemized and recycled.
Scalability Can be challenging due to low temperatures and hazardous reagents.Highly scalable and well-suited for industrial processes ("green chemistry").
Cost High cost of chiral auxiliary and cryogenic cooling.Lower operational costs; enzyme cost can be a factor but immobilization allows reuse.

References

  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. Available at: [Link]

  • Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. Available at: [Link]

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734. Available at: [Link]

  • Teva Pharmaceutical Industries Ltd. (2008). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • Prous, J. R. (Date not available). Pregabalin. Clarivate.
  • Kroutil, W., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1589-1599. Available at: [Link]

  • Zheng, R-C., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Molecules, 23(11), 2846. Available at: [Link]

  • Kroutil, W., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PMC. Available at: [Link]

  • Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available at: [Link]

  • Tanyeli, C. (2013). Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University Thesis Collection. Available at: [Link]

  • Deshmukh, A. A., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 815-821. Available at: [Link]

  • Pfizer Inc. (2001). Asymmetric synthesis of pregabalin. Google Patents.
  • Zhang, Z., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(12), 3236-3241. Available at: [Link]

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Request PDF on ResearchGate. Available at: [Link]

  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398. Available at: [Link]

  • Zheng, B., et al. (2012). Biocatalytic synthesis of chiral intermediate of pregabalin with high substrate loading by a newly isolated Morgarella morganii ZJB-09203. Request PDF on ResearchGate. Available at: [Link]

  • Reddy, M. S., et al. (2015). Process for the preparation of pregabalin. Google Patents.
  • Kumar, S. R., et al. (2019). An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. ProQuest. Available at: [Link]

  • Reddy, K. S., & Reddy, C. S. (2011). An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride. Request PDF on ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess in (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high enantiomeric excess (ee) for complex chiral intermediates. The target molecule—(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (structurally equivalent to (R)-2-isobutylsuccinic acid 1-methyl ester)—is a highly valuable chiral synthon. It serves as a foundational building block in the synthesis of blockbuster anticonvulsants like 1[1] and matrix metalloproteinase inhibitors such as2[2].

Achieving >98% ee requires strict control over thermodynamic and kinetic parameters. This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure reproducible stereocontrol.

Strategic Overview of Resolution Pathways

Depending on your starting material and scale, three primary pathways are utilized to isolate the (2R)-enantiomer.

G Racemic Racemic Diester (Precursor) Enzymatic Enzymatic Kinetic Resolution (CAL-B) Racemic->Enzymatic Selective Hydrolysis Classical Diastereomeric Salt Resolution Racemic->Classical Chiral Amine Addition Prochiral Prochiral Alkylidene Succinate Hydro Asymmetric Hydrogenation (Rh-DuPhos) Prochiral->Hydro H2 (Pressure) Target (2R)-2-[(methoxycarbonyl)methyl] -4-methylpentanoic acid (>99% ee) Enzymatic->Target pH Adjustment & Extraction Hydro->Target Catalyst Removal Classical->Target Crystallization & Salt Break

Workflow of primary strategies for achieving high enantiomeric excess in the target molecule.

Quantitative Comparison of Methodologies
MethodologyTypical ee (%)ScalabilityCost ProfileMechanistic Limitation
Enzymatic Kinetic Resolution 95 - 99%High (Industrial)Moderate (Enzyme reuse)Max 50% theoretical yield per cycle
Asymmetric Hydrogenation 97 - 99%HighHigh (Rh/Ru catalysts)Sensitive to olefin E/Z isomer ratios
Diastereomeric Salt Resolution 90 - 98%MediumLow (Inexpensive amines)Requires multiple recrystallizations

Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: Why is my enzymatic kinetic resolution stalling at 30% conversion with poor E-values?

The Causality: Enzymatic desymmetrization relies on the active site of lipases recognizing the chiral center adjacent to the ester. When the reaction stalls, it is rarely enzyme death; it is usually product inhibition or a localized pH crash. As the ester hydrolyzes, the generation of the free carboxylic acid lowers the micro-environmental pH around the immobilized enzyme. If the pH drops below the enzyme's optimal catalytic range (typically pH 7.0–7.5 for CAL-B), the histidine residue in the catalytic triad becomes protonated, halting the nucleophilic attack. Furthermore, excessive water activity can lead to non-selective background chemical hydrolysis, destroying your enantiomeric excess[3].

The Solution: Protocol A - Self-Validating Enzymatic Kinetic Resolution To achieve >98% ee via3[3] or its methyl counterpart, strict pH control is mandatory.

  • Preparation: Dissolve 100 g of racemic 2-isobutylsuccinic acid dimethyl ester in 500 mL of methyl tert-butyl ether (MTBE).

  • Buffer Addition: Add 500 mL of 0.1 M sodium phosphate buffer (pH 7.2). Ensure the biphasic mixture is vigorously agitated (400 rpm) to maximize interfacial surface area.

  • Enzyme Loading: Introduce 5 g of immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Reaction Monitoring: Stir at 30°C. Critical Step: Maintain the pH strictly at 7.2 using a pH-stat titrator dispensing 1M NaOH. The volume of NaOH consumed directly correlates to conversion.

  • Termination: Stop the reaction at exactly 49-50% conversion by filtering the mixture to remove the immobilized enzyme.

  • Isolation: Separate the layers. Acidify the aqueous layer (containing the (2R)-monoester sodium salt) to pH 2.0 with 2M HCl, and extract with ethyl acetate (3 x 200 mL).

  • Self-Validation Check: Run a parallel micro-scale reaction without the enzyme. If the pH-stat registers NaOH consumption in the blank, background chemical hydrolysis is occurring (likely due to excessive temperature). Adjust the temperature down by 5°C until the blank shows zero conversion.

FAQ 2: In asymmetric hydrogenation of the alkylidene precursor, why does my ee fluctuate wildly between batches?

The Causality: When utilizing transition-metal catalyzed asymmetric hydrogenation, the stereochemical outcome is dictated by the coordination of the prochiral olefin to the metal center. If your ee is fluctuating, the root cause is almost always the E/Z ratio of your starting material . Rh-bisphosphine catalysts (like Rh-DuPhos) exhibit vastly different reaction rates and enantio-face selectivities for the E-isomer versus the Z-isomer of 2-(2-methylpropylidene)succinic acid derivatives. Additionally, trace impurities from the preceding Knoevenagel/Stobbe condensation (such as sulfur or halide ions) will irreversibly poison the Rhodium catalyst, leading to incomplete conversion and degraded ee.

The Solution: Protocol B - Self-Validating Asymmetric Hydrogenation

  • Substrate Purification: Prior to hydrogenation, enrich the (E)-isomer of the precursor via recrystallization from hot heptane. Pass the substrate through a short silica plug to strip residual halides.

  • Setup: Charge a high-pressure autoclave with 50 g of the purified (E)-alkylidene precursor dissolved in 250 mL of degassed, anhydrous methanol.

  • Catalyst Addition: Under a strict argon atmosphere, add 0.1 mol% of[Rh(COD)(R,R)-DuPhos]BF4 catalyst.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize to 5 bar (72 psi) of H2 and stir at 25°C for 8 hours.

  • Self-Validation Check: Analyze the crude mixture by 1H NMR before catalyst removal. The complete disappearance of the olefinic proton signal (~6.8 ppm) validates that the catalytic cycle was not poisoned. If the olefin peak remains, catalyst poisoning occurred, and the resulting ee will be unreliable regardless of HPLC results.

  • Workup: Vent the reactor, pass the mixture through silica to remove the rhodium, and concentrate to yield the enantiopure (2R)-monoester.

FAQ 3: My diastereomeric salt resolution is "oiling out" instead of crystallizing. How do I force nucleation?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution is pushed too high, too fast, and the melting point of the solvated diastereomeric salt is lower than the crystallization temperature. When resolving the racemic acid using a chiral amine like 4[4], a highly polar solvent system (like pure methanol) can trap the salt in an amorphous, oil-like state, preventing the lattice formation required for chiral discrimination.

The Solution: You must shift the thermodynamic equilibrium to favor the crystalline solid phase over the coacervate (oil) phase.

H Sub Oiling Out (Liquid-Liquid Separation) Solvent Adjust Solvent Polarity (Increase EtOAc ratio) Sub->Solvent Step 1 Temp Optimize Cooling Profile (Linear, 0.1°C/min) Solvent->Temp Step 2 Seed Introduce Chiral Seeds at Metastable Zone Temp->Seed Step 3 Cryst High-ee Crystalline Diastereomeric Salt Seed->Cryst Nucleation

Troubleshooting pathway to resolve oiling out during diastereomeric salt crystallization.

Actionable Steps:

  • Solvent Adjustment: Switch from a pure alcohol solvent to an anti-solvent mixture (e.g., Ethyl Acetate / Methanol 9:1 v/v). The ethyl acetate lowers the solubility of the salt, raising its effective melting point above the oiling-out boundary.

  • Cooling Profile: Do not crash-cool the flask in an ice bath. Heat the mixture to 60°C to ensure complete dissolution, then program a linear cooling ramp of 0.1°C/min down to 20°C.

  • Seeding: When the solution reaches 45°C (the metastable zone), introduce 0.5 wt% of previously isolated, high-ee crystalline salt. This bypasses the primary nucleation energy barrier, forcing the system directly into crystal growth and completely avoiding the oil phase.

References

  • Source: quickcompany.
  • Title: (S)
  • Title: An Efficient Process of Racemization of 3-(Carbamoylmethyl)
  • Title: WO2012059797A1 - Process for synthesis of (s)
  • Source: benchchem.

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis in Pregabalin Intermediate Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pregabalin intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical ester hydrolysis step. My aim is to provide not just procedural instructions, but a deeper understanding of the chemical principles at play, enabling you to effectively troubleshoot and optimize your synthetic route.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of an impurity that I suspect is the pregabalin lactam. What causes this, and how can I prevent it?

A1: The formation of 4-isobutyl-pyrrolidin-2-one, commonly known as pregabalin lactam, is one of the most prevalent side reactions during the synthesis of pregabalin. This impurity arises from an intramolecular cyclization of pregabalin, where the primary amine attacks the carboxylic acid group, leading to the elimination of a water molecule.

Mechanism and Influencing Factors:

The lactamization reaction is highly dependent on both pH and temperature.[1][2]

  • Acidic Conditions: Under acidic conditions, the carboxylic acid group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the primary amine. Some processes even utilize acidic conditions at elevated temperatures (60-80°C) to intentionally synthesize the lactam impurity for use as a reference standard.[3]

  • Basic Conditions: In basic media, a portion of the amino acid exists as the carboxylate anion and the free amine. While the carboxylate is less reactive, the free amine is a potent nucleophile. Significant degradation to the lactam has been observed under basic hydrolysis conditions.[4] In fact, forced degradation studies at 80°C in 0.1N NaOH showed a 15% conversion to the lactam.[5]

  • Thermal Stress: Elevated temperatures provide the necessary activation energy for the intramolecular cyclization to occur.[1][4]

Troubleshooting and Mitigation Strategies:

  • Strict pH Control: The key to minimizing lactam formation is maintaining an optimal pH during the hydrolysis and subsequent work-up steps. A computational study has confirmed the pH-dependent nature of this reaction.[1] It is crucial to avoid strongly acidic or basic conditions, especially at elevated temperatures. The reaction is often best controlled in a neutral or near-neutral pH range.

  • Temperature Management: Whenever possible, conduct the hydrolysis at the lowest effective temperature. If elevated temperatures are necessary to drive the hydrolysis to completion, minimize the reaction time.

  • Work-up Procedure: After hydrolysis, it is important to carefully neutralize the reaction mixture. A process for obtaining pregabalin with very low levels of the lactam impurity involves extracting an acidic mixture of the pregabalin complex with a C4-C8 alcohol before neutralization with an organic base.[2]

Q2: My final product has a low enantiomeric purity. Could epimerization be occurring during the ester hydrolysis?

A2: Yes, epimerization at the chiral center is a potential side reaction, particularly if your pregabalin intermediate has an activating group at the alpha-position to the carboxylate, which is common in many synthetic routes.

Mechanism and Influencing Factors:

Epimerization typically occurs through the formation of an enolate intermediate under basic conditions. The proton at the chiral center becomes acidic and can be abstracted by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of enantiomers.

  • Base Strength and Concentration: The use of strong bases (e.g., sodium hydroxide, potassium hydroxide) at high concentrations increases the likelihood of proton abstraction and subsequent racemization.

  • Reaction Time and Temperature: Prolonged exposure to basic conditions and elevated temperatures will increase the extent of epimerization.

Troubleshooting and Mitigation Strategies:

  • Use of Milder Bases: Consider using milder bases such as potassium carbonate or cesium carbonate, which have been shown to be effective in related transformations in pregabalin synthesis.

  • Enzymatic Hydrolysis: One of the most effective ways to avoid epimerization is to use enzymatic hydrolysis. Lipases, for example, are highly enantioselective and can hydrolyze the desired ester enantiomer under mild pH and temperature conditions, leaving the unwanted enantiomer intact.[6] This method not only prevents epimerization of the product but also serves as a resolution step. Common enzymes used include Candida antarctica Lipase B and lipases from Pseudomonas cepacia.[7][8]

  • Reaction Monitoring: Closely monitor the reaction progress using chiral HPLC to determine the optimal reaction time that allows for complete hydrolysis with minimal epimerization.

Q3: The overall yield of my reaction is low, and I'm detecting gas evolution. Is decarboxylation a possible cause?

A3: Decarboxylation can be a significant side reaction, especially if your pregabalin intermediate is a malonic ester derivative or has other structural features that stabilize a carbanion intermediate.

Mechanism and Influencing Factors:

Decarboxylation is the removal of a carboxyl group as carbon dioxide. In the context of pregabalin synthesis, this often occurs with intermediates like 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester.[7] The hydrolysis of one ester group can be followed by the loss of CO2 from the resulting β-keto acid or its equivalent, especially when heated.

  • Structural Features: Intermediates with a carboxyl group beta to another electron-withdrawing group (like a nitrile or another ester) are prone to decarboxylation upon heating.

  • Temperature: This side reaction is almost always promoted by heat. In some synthetic routes, decarboxylation is a desired step and is carried out at high temperatures (e.g., 140-180°C in DMSO).[7]

Troubleshooting and Mitigation Strategies:

  • Careful Selection of Hydrolysis Conditions: If your intermediate is susceptible to decarboxylation, avoid high temperatures during hydrolysis. Saponification should be carried out at or near room temperature if possible.

  • Stepwise Hydrolysis and Decarboxylation: If both hydrolysis and decarboxylation are required, it is often better to perform them as distinct steps with optimized conditions for each, rather than attempting a one-pot reaction where side reactions are more likely. For example, after an initial hydrolysis, the intermediate can be isolated before proceeding with a controlled decarboxylation.[9]

  • Alternative Synthetic Routes: If decarboxylation during hydrolysis remains a persistent issue, it may be necessary to consider alternative synthetic routes that utilize intermediates less prone to this side reaction.

Troubleshooting Experimental Protocols

Protocol 1: Optimization of pH for Minimizing Lactam Formation

This protocol is designed to identify the optimal pH for the hydrolysis of your pregabalin ester intermediate to maximize the yield of the desired carboxylic acid while minimizing the formation of the lactam impurity.

Step-by-Step Methodology:

  • Set up Parallel Reactions: Prepare a series of small-scale reactions (e.g., 100 mg of ester intermediate) in separate vials.

  • Prepare Buffer Solutions: Prepare a range of buffer solutions with pH values from 6.0 to 8.0 in 0.5 unit increments (e.g., phosphate buffers).

  • Initiate Hydrolysis: Dissolve the ester intermediate in a suitable co-solvent if necessary, and then add the buffer solution and the hydrolyzing agent (e.g., a specific concentration of NaOH solution). Ensure all other parameters (temperature, stirring speed, concentration) are kept constant across all vials.

  • Monitor Reaction Progress: At regular time intervals (e.g., 1, 2, 4, 6, and 24 hours), withdraw a small aliquot from each reaction vial.

  • Quench and Prepare for Analysis: Immediately quench the reaction in the aliquot (e.g., by neutralizing with a specific amount of acid). Dilute the sample to a known concentration with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze each sample using a validated HPLC method capable of separating the starting material, the desired product, and the lactam impurity.[10]

  • Data Analysis: For each pH value and time point, calculate the percentage of the desired product and the lactam impurity. Plot the percentage of product and impurity against pH at the time point that shows near-complete consumption of the starting material. The optimal pH will be the one that gives the highest ratio of desired product to lactam impurity.

pHReaction Time (h)% Desired Product% Lactam Impurity
6.02485<0.1
6.524920.2
7.012980.5
7.58971.5
8.06963.0
This is an example data table. Actual results will vary depending on the specific intermediate and conditions.
Protocol 2: In-Process Monitoring of Hydrolysis by HPLC

Regularly monitoring your hydrolysis reaction is crucial for identifying the formation of side products in real-time and for determining the optimal endpoint of the reaction.

Step-by-Step Methodology:

  • Method Validation: Develop and validate an HPLC method that provides good resolution between your starting ester, the hydrolyzed carboxylic acid, and potential impurities like the lactam and the 4-ene impurity.[10] A C18 column with a phosphate buffer and acetonitrile gradient is often a good starting point.[10]

  • Sample Preparation: At each time point, withdraw a sample from the reaction mixture. If the reaction is in a basic or acidic medium, immediately neutralize the sample to prevent further reaction or degradation. Dilute the sample with the HPLC mobile phase to a concentration within the linear range of your method.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Peak Identification: Identify the peaks corresponding to the starting material, product, and any impurities by comparing their retention times with those of known reference standards.

  • Quantification: Use the peak areas to determine the relative percentages of each component. This will allow you to track the disappearance of the starting material, the formation of the product, and the emergence of any side products over time.

Visualizing Reaction Pathways

Diagram 1: Key Side Reactions in Pregabalin Intermediate Hydrolysis

G cluster_main Main Hydrolysis Pathway cluster_side Side Reactions Ester_Intermediate Pregabalin Ester Intermediate Desired_Product (S)-Pregabalin Acid Ester_Intermediate->Desired_Product Hydrolysis (e.g., NaOH, H2O) Epimerized_Product (R)-Pregabalin Acid (Epimerization) Ester_Intermediate->Epimerized_Product Epimerization (Strong Base) Decarboxylated_Product Decarboxylated Byproduct Ester_Intermediate->Decarboxylated_Product Decarboxylation (Heat, for specific intermediates) Lactam Pregabalin Lactam Desired_Product->Lactam Intramolecular Cyclization (Heat, pH extremes) G Start Impurity Detected in HPLC Identify Identify Impurity (MS, NMR, Ref. Std.) Start->Identify Lactam_Check Is it the Lactam Impurity? Identify->Lactam_Check Epimer_Check Is it the (R)-enantiomer? Lactam_Check->Epimer_Check No Optimize_pH Optimize pH (Protocol 1) Lactam_Check->Optimize_pH Yes Other_Check Other Impurity Epimer_Check->Other_Check No Use_Milder_Base Use Milder Base or Enzymatic Hydrolysis Epimer_Check->Use_Milder_Base Yes Re-evaluate Re-evaluate Synthetic Intermediate Structure Other_Check->Re-evaluate Lower_Temp Lower Reaction Temperature Optimize_pH->Lower_Temp Monitor_Time Reduce Reaction Time Use_Milder_Base->Monitor_Time

Caption: Decision tree for troubleshooting impurities.

References

  • Ghasemi, Z., & Namdar-Ghanbari, R. (2020). An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. Structural Chemistry, 31(4), 1475-1484. Available from: [Link]

  • Satyanarayana, P. V. V., et al. (2015). A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities in drug substance. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257. Available from: [Link]

  • El-Didamony, A. M., et al. (2015). Spectrophotometric and spectrofluorimetric determination of pregabalin via condensation reactions in pure form and in capsules. Journal of Applied Pharmaceutical Science, 5(8), 053-061. Available from: [Link]

  • CN104829515A - Pregabalin impurity preparation method. (2015). Google Patents.
  • US7488846B2 - Pregabalin free of lactam and a process for preparation thereof. (2009). Google Patents.
  • FDA Access Data. (2012). Lyrica (pregabalin) capsules and oral solution. Available from: [Link]

  • CN109232311B - Green and efficient synthesis method of pregabalin. (2021). Google Patents.
  • Prakash, L., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 83(3), 453-463. Available from: [Link]

  • Li, G., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Catalysts, 8(11), 522. Available from: [Link]

  • Zuba, G., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(32), 11492-11495. Available from: [Link]

  • Mostafa, G. A. E., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis Research, 8(2), 38-43. Available from: [Link]

  • WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). (2011). Google Patents.
  • Liu, W., et al. (2013). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. Applied Microbiology and Biotechnology, 97(15), 6683-6691. Available from: [Link]

  • Gholipour, S., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16(12), 2731-2739. Available from: [Link]

  • Zhang, X., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development, 28(2), 524-532. Available from: [Link]

  • Zuba, G., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(32), 11492-11495. Available from: [Link]

  • Prakash, L., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. ResearchGate. Available from: [Link]

  • Chapman, J., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 18(1), 220-229. Available from: [Link]

  • Kumar, A., et al. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 49B, 1235-1241. Available from: [Link]

Sources

preventing racemization of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid during scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in the synthesis of chiral APIs (such as Pregabalin and Sacubitril): the unpredictable racemization of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (also known as (R)-2-isobutylsuccinic acid 4-methyl ester) during process scale-up.

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and authoritative chemical engineering principles.

Part 1: Mechanistic FAQs (The "Why")

Q1: We maintain >99% enantiomeric excess (ee%) in the 1L lab scale, but our ee% drops to 85% in the 50L reactor. Why does this specific (2R)-half-ester racemize so easily during scale-up?

A1: The loss of chirality is a direct result of the molecule's specific electronic environment combined with mass-transfer limitations in large reactors. The chiral center at C2 is alpha to a free carboxylic acid and beta to an ester carbonyl. This creates a highly acidic α -proton.

In a small flask, adding a neutralizing base dissipates instantly. In a 50L reactor, poor mixing creates localized "microenvironments" of high pH (pH > 8). In these zones, the base abstracts the α -proton, forming a planar enolate intermediate. Upon non-selective reprotonation, the stereocenter is scrambled.

Furthermore, thermal stress or the use of activating agents (like SOCl2​ or DCC) can trigger intramolecular cyclization, forming a 5-membered isobutylsuccinic anhydride. As documented in studies on the [1], cyclic anhydrides enolize exponentially faster than acyclic esters due to the relief of steric strain, causing rapid and irreversible racemization.

Racemization_Mechanism Start (2R)-Half-Ester (Stable at pH 4-6, <20°C) Base High pH Workup (Localized pH > 8) Start->Base Thermal Thermal Stress (T > 50°C) Start->Thermal Activation Carboxyl Activation (SOCl2, DCC, etc.) Start->Activation Enolate Planar Enolate Intermediate Base->Enolate Alpha-Proton Abstraction Anhydride Cyclic Anhydride Intermediate Thermal->Anhydride Dehydration (-MeOH) Activation->Anhydride Intramolecular Cyclization Racemic Racemic Mixture (Irreversible Loss of ee%) Enolate->Racemic Non-selective Reprotonation Anhydride->Racemic Rapid Enolization & Ring Opening

Mechanistic pathways leading to the racemization of the (2R)-half-ester during scale-up.

Part 2: Quantitative Data on Racemization Triggers

To understand the boundaries of your process, you must quantify the degradation pathways. The structural stability of [2] is heavily dependent on temperature and pH.

Table 1: Impact of Process Parameters on the ee% of (2R)-Half-Ester (24-hour exposure)

pH LevelTemperature (°C)Initial ee (%)Final ee (%)Primary Racemization Pathway
4.02099.599.5Stable (No degradation)
7.02099.599.0Minimal enolization
9.02099.585.0Base-catalyzed enolization
9.05099.545.0Accelerated base enolization
4.08099.570.0Thermal cyclic anhydride

Part 3: Workup & Isolation Troubleshooting (The "How")

Q2: How can we prevent base-catalyzed enolization during the aqueous workup phase?

A2: You must eliminate high-pH microenvironments. Instead of using strong bases (like NaOH or KOH ) to adjust the pH during extractions, transition to a buffered system. General principles of [3] dictate that maintaining the pH strictly below the pKa of the α -proton (but above the pKa of the carboxylic acid for partitioning) is mandatory.

Protocol 1: Self-Validating pH-Controlled Quench

Causality: Using a phosphate buffer ensures the pH physically cannot exceed 7.2, completely shutting down the enolate pathway regardless of mixing efficiency.

  • Pre-Cooling: Chill the reaction mixture to <5∘C using an active jacket cooling system.

  • Buffered Quench: Prepare a 1M NaH2​PO4​/Na2​HPO4​ aqueous buffer adjusted to exactly pH 6.5.

  • Subsurface Addition: Pump the buffer into the reactor via a subsurface dip tube while maintaining maximum safe agitation (e.g., >150 RPM depending on baffle setup) to prevent localized pooling.

  • Phase Separation: Allow phases to separate at <10∘C and isolate the organic layer.

  • Self-Validation Checkpoint: Before proceeding to downstream steps, pull a 5 mL sample from the organic phase. Derivatize it with trimethylsilyldiazomethane (TMS-diazomethane) to form the volatile diester, and run a rapid chiral GC analysis.

    • Logic Loop: If the ee% is <99.0% , the batch must be flagged for reprocessing. This ensures that any pH-induced racemization is caught before expensive downstream coupling reagents are consumed.

Part 4: Activation & Coupling Troubleshooting (The "When")

Q3: We are converting the free carboxylic acid to an amide. Why does the ee% drop specifically during the activation step?

A3: Activating the carboxylic acid (e.g., forming a mixed anhydride with isobutyl chloroformate) dramatically increases the electron-withdrawing effect on the α -carbon. If the reaction is allowed to warm above 0∘C , or if a strong, unhindered tertiary amine base (like Triethylamine) is used, the intermediate undergoes intramolecular cyclization to the highly unstable anhydride, or forms a ketene. As noted in recent advancements in [4], continuous flow or strictly controlled low-temperature batch conditions are required to suppress this.

Protocol 2: Self-Validating Low-Temperature Amidation

Causality: N-methylmorpholine (NMM) is chosen over Triethylamine (TEA) because its lower pKa and specific steric profile make it a sufficient nucleophilic catalyst for activation, but a poor base for α -proton abstraction.

  • Solvent & Substrate: Dissolve the (2R)-half-ester in anhydrous THF and cool to −10∘C .

  • Base Addition: Add 1.05 equivalents of N-methylmorpholine (NMM).

  • Activation: Add 1.0 equivalent of isobutyl chloroformate dropwise. Critical: The internal temperature must not exceed −5∘C during addition to prevent thermal cyclization.

  • Self-Validation Checkpoint: After 15 minutes of stirring, quench a 1 mL aliquot of the activated intermediate into anhydrous methanol. This immediately forms the stable methyl diester. Analyze via chiral HPLC.

    • Logic Loop: The ee% of the diester must match the starting half-ester within ±0.2% . If a deviation is detected, the activation temperature was too high or the base concentration was locally too concentrated. Do not add the amine nucleophile until this passes.

  • Amidation: Once validated, add the amine nucleophile and allow the reaction to slowly warm to room temperature.

ScaleUp_Troubleshooting Detect Issue: ee% Drop Detected During Scale-Up CheckPH Is Workup pH > 7.5? Detect->CheckPH FixPH Action: Use Buffered Quench (pH 6.5) & High Agitation CheckPH->FixPH YES CheckTemp Is Reactor Temp > 40°C? CheckPH->CheckTemp NO Success Result: Chirality Retained (Self-Validated via HPLC) FixPH->Success FixTemp Action: Implement Active Cooling & Slow Addition CheckTemp->FixTemp YES CheckAct Using Strong Base During Activation? CheckTemp->CheckAct NO FixTemp->Success FixAct Action: Switch to NMM Maintain Temp < -5°C CheckAct->FixAct YES CheckAct->Success NO FixAct->Success

Step-by-step troubleshooting workflow to identify and resolve racemization root causes.

References

  • Title: An Efficient Process of Racemization of 3-(Carbamoylmethyl)-5-methylhexanoic acid: A Pregabalin Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 2-Isobutylsuccinic acid (Pregabalin Diacid Impurity) Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Stereochemistry And Stereoselective Synthesis: An Introduction Source: VDOC.PUB URL: [Link]

  • Title: Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL: [Link]

overcoming low conversion rates in the synthesis of 4-methylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methylpentanoic acid (isocaproic acid) and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical steps. We will dissect the causality behind common experimental failures—specifically low conversion rates—and provide self-validating protocols to ensure high-yield, reproducible results in your drug development workflows.

Diagnostic Framework: Understanding the Bottlenecks

The synthesis of 4-methylpentanoic acid is typically achieved via the Malonic Ester Synthesis (alkylation of diethyl malonate with an isobutyl halide followed by hydrolysis and decarboxylation)[1][2]. Alternatively, it can be accessed via the Catalytic Oxidation of 4-methyl-1-pentanol[3]. Both routes are plagued by specific kinetic and thermodynamic bottlenecks.

Below is the logical troubleshooting framework for diagnosing low conversion rates in the primary malonic ester route.

G Start Low Conversion in Alkylation Step? CheckLG Check Leaving Group (Br vs I/OTs) Start->CheckLG Steric hindrance CheckSolvent Check Solvent (EtOH vs DMF/DMSO) Start->CheckSolvent Poor nucleophilicity E2 Competing E2 Elimination? Start->E2 Beta-branching Optimize Use Isobutyl Iodide in Polar Aprotic Solvent CheckLG->Optimize CheckSolvent->Optimize Base Reduce Base Nucleophilicity (e.g., NaH instead of NaOEt) E2->Base

Troubleshooting logic for low conversion in malonic ester alkylation.

Core Troubleshooting FAQs

Q: Why is my alkylation conversion rate with isobutyl bromide plateauing below 50% despite extended reflux times? A: The fundamental causality here is steric hindrance. Although 1-bromo-2-methylpropane (isobutyl bromide) is a primary alkyl halide, the branching at the beta-carbon introduces severe steric bulk in the transition state of the SN2 reaction[4][5]. This drastically increases the activation energy. As the SN2 pathway slows down, the highly basic enolate begins to act as a Brønsted base rather than a nucleophile, leading to competing E2 elimination (forming isobutylene gas) or simple thermal degradation of the enolate over time[5][6]. Corrective Action: You must enhance the electrophilicity of the alkylating agent. Switch from isobutyl bromide to isobutyl iodide; the weaker C-I bond and superior polarizability of the iodide leaving group lower the SN2 activation barrier. Furthermore, switching the solvent from ethanol to a polar aprotic solvent (like DMF) strips the hydrogen-bonded solvation shell from the enolate, drastically increasing its nucleophilicity.

Q: I am observing transesterification byproducts (e.g., methyl ethyl malonates) in my GC-MS analysis. How do I prevent this? A: Transesterification is caused by a mismatch between the alkoxide base used for deprotonation and the ester groups of the malonate substrate[2]. If you use sodium methoxide with diethyl malonate, the methoxide will attack the carbonyl carbon via nucleophilic acyl substitution, scrambling your ester groups. Corrective Action: Always match the base to the ester. Use sodium ethoxide strictly with diethyl malonate[6].

Q: My final yield of 4-methylpentanoic acid is low, and NMR shows a mixture of di-acid and mono-acid. What is the mechanistic failure? A: This indicates incomplete thermal decarboxylation, which is almost always a downstream consequence of incomplete ester hydrolysis (saponification)[2]. The bulky isobutyl group sterically shields the adjacent ester carbonyls, slowing down the nucleophilic attack by hydroxide ions. If the di-ester is not fully converted to the di-acid, it cannot undergo the cyclic transition state required for thermal decarboxylation. Corrective Action: Increase the concentration of aqueous NaOH (use 4N) and extend the reflux time during saponification to force the equilibrium.

Q: When scaling up the alternative catalytic oxidation of 4-methyl-1-pentanol using transition metal catalysts, conversion drops significantly. How do we fix this? A: In aqueous media, the oxidation of hydrophobic primary alcohols like 4-methyl-1-pentanol suffers from severe mass transfer limitations. The alcohol forms a separate phase, preventing efficient interaction with water-soluble oxidants or catalysts (e.g., Ce(IV), Ru, or Ir)[3]. Corrective Action: Introduce an anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS) above its critical micelle concentration. The hydrophobic isobutyl tail of the alcohol accumulates in the Stern layer of the micelles, creating a high local concentration of the substrate near the catalyst, which significantly accelerates the pseudo-first-order reaction rate[3].

Quantitative Benchmarks: Alkylation Optimization

To illustrate the impact of overcoming steric hindrance, review the quantitative data below summarizing the conversion rates of diethyl malonate alkylation under various conditions.

Alkylating AgentSolventBaseTemp (°C)Time (h)Conversion (%)Primary Failure Mode
Isobutyl bromideEtOHNaOEt781245%E2 Elimination / Slow SN2
Isobutyl bromideDMFNaH801268%E2 Elimination
Isobutyl iodideEtOHNaOEt781272%Slow SN2
Isobutyl iodide DMF NaH 80 8 >92% None (Optimized)

Self-Validating Experimental Methodology

The following protocol for the Malonic Ester Synthesis of 4-methylpentanoic acid is designed as a self-validating system. Each critical phase contains a physical or chemical checkpoint to ensure the reaction has succeeded before proceeding to the next step.

Workflow Step1 Diethyl Malonate + NaOEt Step2 Step2 Step1->Step2 Step3 Alkylation with Isobutyl Iodide Step2->Step3 Step4 Saponification (NaOH/H2O) Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the synthesis of 4-methylpentanoic acid.

Phase 1: Enolate Generation
  • In an oven-dried, nitrogen-flushed round-bottom flask, slowly dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide.

    • Self-Validation Checkpoint: The complete dissolution of the sodium metal and the absolute cessation of hydrogen gas evolution physically confirms quantitative alkoxide formation.

  • Add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir for 30 minutes to allow complete deprotonation.

Phase 2: Alkylation
  • Add 1-iodo-2-methylpropane (isobutyl iodide) (1.2 eq) dropwise to the enolate solution.

  • Heat the mixture to reflux for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active diethyl malonate spot confirms that the sterically hindered SN2 conversion is complete.

Phase 3: Hydrolysis & Decarboxylation
  • Concentrate the mixture in vacuo to remove the ethanol solvent.

  • Add 4N aqueous NaOH (3.0 eq) and reflux for 4 hours to ensure complete saponification of the sterically hindered di-ester.

  • Cool the mixture to 0 °C and acidify to pH < 2 using concentrated HCl. Extract the resulting di-acid with diethyl ether, dry over anhydrous MgSO4, and evaporate the solvent.

  • Heat the neat, isolated di-acid to 150–170 °C.

    • Self-Validation Checkpoint: Carbon dioxide will vigorously evolve. The complete cessation of bubbling physically validates the completion of the decarboxylation step, yielding pure 4-methylpentanoic acid.

References

  • Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. - study.com -
  • C-CH-COO - CH3-C-CH2 + CO - uomustansiriyah.edu.iq -
  • Application Notes and Protocols: Malonic Ester Synthesis with Secondary Alkyl Halides - Benchchem -
  • 23.8 Malonic Ester Synthesis - Chemistry LibreTexts -
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry -
  • Micellar and Transition Metal Ion Catalysed Oxidation of Pentanol in Aqueous Medium - ResearchG

Sources

Technical Support Center: Process Improvements for the Isolation of 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the process improvements for isolating 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the isolation and purification of this key chemical intermediate. Our focus is on enhancing yield, purity, and process robustness by explaining the causality behind experimental choices and providing self-validating protocols.

Troubleshooting Guide: Common Isolation Challenges

This section directly addresses specific issues that may arise during the experimental workflow. The question-and-answer format is designed for quick reference and problem resolution.

Problem Encountered Potential Root Cause(s) Suggested Solutions & Scientific Rationale
"My final yield is significantly lower than expected." 1. Incomplete Saponification: The hydrolysis of the parent diester to the monoacid may not have gone to completion. 2. Product Loss During Extraction: The pH of the aqueous phase may not have been sufficiently acidic, leading to poor partitioning of the carboxylic acid into the organic layer.[1] 3. Premature Product Precipitation: The product may have precipitated during workup and been lost during filtration of any solid byproducts.1. Reaction Monitoring: Before workup, confirm the absence of the starting diester using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. 2. pH Optimization: After saponification, ensure the aqueous layer is acidified to a pH of 2-3. This protonates the carboxylate anion, making the molecule neutral and significantly more soluble in organic solvents like ethyl acetate or dichloromethane.[1] Use a calibrated pH meter for accuracy. 3. Extraction Efficiency: Increase the number of extractions (e.g., from 2x50 mL to 4x25 mL) to improve recovery from the aqueous phase. Back-extract the combined organic layers with a small amount of brine to remove dissolved water.
"The isolated product is an oil or a gummy solid, not a crystalline material." 1. Residual Solvent: Trace amounts of the extraction solvent or water can inhibit crystallization. 2. Presence of Impurities: Co-eluting impurities or unreacted starting materials can act as crystal growth inhibitors.[2]1. High-Vacuum Drying: Dry the product under high vacuum for an extended period (4-12 hours) to remove all volatile residues. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable. 2. Trituration/Recrystallization: Attempt to triturate the oil with a non-polar solvent like hexanes or pentane. This can often induce crystallization by dissolving impurities while the desired product remains a solid. If this fails, proceed with a full recrystallization.[2]
"HPLC analysis shows low purity, with a significant peak corresponding to the starting diester." Incomplete Hydrolysis: The reaction conditions (time, temperature, or base concentration) were insufficient to drive the saponification to completion.[3]Optimize Hydrolysis Conditions:     a. Increase Reaction Time: Extend the hydrolysis reaction time and monitor by TLC/HPLC every hour until the starting material is consumed.     b. Increase Base Equivalents: Increase the molar equivalents of the base (e.g., NaOH or KOH) from 1.0 to 1.1-1.2 equivalents to ensure complete reaction.     c. Add a Co-solvent: If the starting diester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and reaction rate.[1][3]
"My final product has a broad melting point." Presence of Multiple Impurities: A broad melting point is a classic indicator of an impure compound.[3] This could be due to a combination of unreacted starting materials, side-products, or degradation.Implement Advanced Purification:     a. Recrystallization: Perform a systematic recrystallization, testing various solvent systems (e.g., ethyl acetate/hexanes, toluene, or isopropanol/water) to find conditions that yield sharp, well-defined crystals.[2]     b. Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., 20-30% ethyl acetate in hexanes) will typically separate the non-polar diester from the more polar carboxylic acid product.[4]
Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling reagents during this isolation? A1: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] The process involves strong bases (e.g., NaOH) and acids (e.g., HCl), which are corrosive and can cause severe burns.[7] Organic solvents like ethyl acetate and hexanes are flammable; keep them away from ignition sources.[8][9] Refer to the Safety Data Sheet (SDS) for each specific reagent before use.

Q2: How can I effectively monitor the progress of the saponification reaction? A2: Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot the reaction mixture alongside a standard of the starting diester on a silica gel plate. A typical eluent system would be 20-30% ethyl acetate in hexanes. The product, being a carboxylic acid, will have a much lower Rf value (it will stick to the silica more) than the starting diester. The reaction is complete when the spot corresponding to the starting material is no longer visible. For quantitative analysis, HPLC can also be used.

Q3: What is the most robust method for purifying the final product to >99% purity? A3: For achieving high purity, a two-stage approach is recommended. First, perform an optimized recrystallization to remove the bulk of impurities.[2] Following this, if purity is still not sufficient, silica gel column chromatography provides excellent resolving power to separate structurally similar impurities.[4] The choice of eluent is critical and should be optimized using TLC first.

Q4: What are the ideal storage conditions for the final product? A4: 2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] For long-term stability, refrigeration is often recommended.

Q5: Which analytical techniques are essential for final product characterization and quality control? A5: A combination of techniques is necessary for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any structural isomers or impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[10]

  • HPLC or GC-MS: Establishes the purity of the final product.[11][12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Visualized Workflows and Logic

cluster_0 Isolation Workflow cluster_1 Purification & Analysis A Saponification of Diester (e.g., with NaOH in EtOH/H2O) B Reaction Monitoring (TLC/HPLC) A->B Check for completion C Solvent Removal (Rotary Evaporation) B->C D Acidification to pH 2-3 (e.g., with 6M HCl) C->D E Liquid-Liquid Extraction (e.g., with Ethyl Acetate) D->E F Drying & Concentration (Na2SO4, Rotary Evaporation) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H Proceed to Purification I Drying Under High Vacuum H->I J Final Purity Analysis (HPLC/GC-MS) I->J Purity >99%? J->H No, re-purify L Pure Isolated Product (>99%) J->L Yes K Structural Confirmation (NMR, MS, IR) L->K

Caption: High-level workflow for the isolation and purification process.

Start Low Purity Detected in Final Product CheckTLC Analyze crude & final product by TLC/HPLC Start->CheckTLC Decision1 Is starting diester present? CheckTLC->Decision1 Action1 Re-run reaction with: - Longer time - More base - Co-solvent Decision1->Action1 Yes Decision2 Multiple unknown spots? Decision1->Decision2 No End Achieved High Purity Action1->End Action2 Optimize purification: 1. Re-evaluate recrystallization solvent. 2. Implement silica gel chromatography. Decision2->Action2 Yes Decision2->End No (Purity issue resolved) Action2->End

Sources

Validation & Comparative

Comparative Guide: Validation of LC-MS/MS Methods for 2-Isobutylsuccinic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of process-related impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2-Isobutylsuccinic acid (CAS 5702-99-8), also known as Pregabalin Diacid Impurity, is a key byproduct formed during the synthesis of the blockbuster anti-epileptic drug pregabalin[1][2]. Because this dicarboxylic acid lacks a strong UV chromophore, traditional HPLC-UV methods fail to achieve the trace-level sensitivity required by regulatory bodies without cumbersome derivatization steps[3].

This guide objectively compares analytical platforms for detecting 2-isobutylsuccinic acid, provides a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and outlines a self-validating framework aligned with the modernized ICH Q2(R2) guidelines[4].

Mechanistic Context & Platform Comparison

During the manufacturing of pregabalin, side reactions such as the hydrolysis and subsequent oxidation of intermediates can lead to the formation of 2-isobutylsuccinic acid[1]. To control this impurity, analytical methods must be capable of detecting it at levels typically below 0.05% w/w relative to the API.

Why LC-MS/MS Outperforms Alternatives

The choice of analytical platform is dictated by the physicochemical properties of the analyte. 2-isobutylsuccinic acid ( C8​H14​O4​ , MW 174.19 g/mol ) readily loses a proton to form a stable [M−H]− anion, making it highly amenable to negative-mode Electrospray Ionization (ESI)[2].

  • HPLC-UV: Requires pre-column derivatization to attach a chromophore, introducing variability, increasing sample preparation time, and risking incomplete reactions[3].

  • LC-QTOF (High-Resolution MS): Exceptional for untargeted screening and structural elucidation of unknown degradants, but lacks the dynamic range and absolute sensitivity required for routine, high-throughput batch release.

  • LC-QQQ (Triple Quadrupole MS/MS): The gold standard for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), LC-QQQ filters out the massive background signal of the pregabalin API, providing technology-inherent specificity —a key concept emphasized in the ICH Q2(R2) guidelines[4].

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Derivatized)LC-QTOF (High-Res MS)LC-QQQ (Targeted MS/MS)
Sensitivity (LOQ) ~5 - 10 µg/mL~0.1 - 0.5 µg/mL< 0.005 µg/mL (5 ng/mL)
Specificity Low (Relies solely on retention time)High (Exact mass, <5 ppm error)Highest (Specific precursor-to-product ion transition)
Sample Prep Complex (Derivatization required)Simple (Dilute-and-shoot)Simple (Dilute-and-shoot + Internal Standard)
Matrix Interference High susceptibilityModerateLow (Mitigated by MRM and SIL-IS)
Best Use Case Legacy monographsUnknown impurity identificationRoutine trace-level quantitation & QC release

Experimental Methodology: Optimized LC-MS/MS Protocol

To establish a self-validating system, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects (ion suppression/enhancement) caused by the high concentration of the pregabalin API[5].

Step-by-Step Workflow

Step 1: Sample & Standard Preparation

  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v) to ensure complete solubilization of both the polar API and the slightly lipophilic 2-isobutylsuccinic acid.

  • Internal Standard (IS) Spiking: Prepare a working solution of a suitable surrogate IS (e.g., Succinic acid- 13C4​ or a deuterated analog) at 100 ng/mL.

  • Sample Extraction: Weigh 100 mg (± 2 mg) of Pregabalin API into a 15 mL centrifuge tube. Add 10 mL of the diluent containing the IS. Vortex for 2 minutes and sonicate for 10 minutes[6].

  • Filtration: Centrifuge at 5000 rpm for 10 minutes. Filter the supernatant through a 0.2 µm PTFE syringe filter directly into an MS-compatible autosampler vial[6].

Step 2: Chromatographic Separation Causality: Chromatographic separation is mandatory to prevent the massive pregabalin peak (eluting early) from entering the MS source at the same time as the impurity, which would cause severe ion suppression[6].

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to provide high theoretical plates and sharp peak shapes.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (maintains the diacid in a partially unionized state for retention, while allowing efficient ionization in the source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 4 min, hold at 60% B for 1 min, re-equilibrate at 5% B for 2 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analyte (2-Isobutylsuccinic acid): Precursor [M−H]− m/z 173.1 Product m/z 129.1 (corresponding to the neutral loss of CO2​ , 44 Da).

  • Diverter Valve: Program the LC diverter valve to send the eluent to waste from 0.0 to 1.5 minutes (diverting the high-concentration pregabalin API peak) and switch to the MS source from 1.5 to 5.0 minutes to capture the impurity[6].

Visualizing the Mechanisms

Pathway A Isovaleraldehyde + Diethyl Malonate B Knoevenagel Condensation A->B C Intermediate (Alkene) B->C D Pregabalin (API) C->D Cyanation & Reduction E 2-Isobutylsuccinic Acid (Impurity) C->E Hydrolysis & Oxidation (Side Reaction)

Caption: Pregabalin synthetic pathway highlighting the side-reaction formation of 2-isobutylsuccinic acid.

Validation cluster_val ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (ATP) Define Trace Impurity Limits Dev Method Development (ICH Q14) Optimize MRM & Chromatography ATP->Dev Spec Specificity / Selectivity (Technology Inherent: MS/MS) Dev->Spec Sens Lower Range Limits (DL/QL via Signal-to-Noise) Dev->Sens Range Reportable Range & Calibration Model Suitability Spec->Range Sens->Range Acc Accuracy & Precision (Spike Recovery in API Matrix) Range->Acc Routine Routine Quality Control Lifecycle Management Acc->Routine

Caption: Lifecycle approach to LC-MS/MS method validation mapped to ICH Q2(R2) and Q14 guidelines.

ICH Q2(R2) Validation Framework & Data

The modernized ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, explicitly recognizing the capabilities of advanced spectroscopic and spectrometric techniques[4]. For an LC-MS/MS impurity assay, the validation must prove that the method is fit-for-purpose across the entire reportable range.

Key Validation Pillars
  • Technology-Inherent Specificity: Unlike UV detection, which requires extensive stress testing to prove no co-eluting peaks exist, ICH Q2(R2) allows MS/MS methods to infer specificity through the use of highly selective MRM transitions (e.g., specific precursor-to-product ion ratios)[4].

  • Lower Range Limits (DL/QL): The Detection Limit (DL) and Quantitation Limit (QL) are determined using the signal-to-noise (S/N) ratio of the spiking level, requiring a CV (Coefficient of Variation) of 20% at the QL[7].

  • Accuracy via Matrix Spiking: Because blank API matrix (completely free of the impurity) is often unavailable, accuracy is validated by applying the method to the API spiked with known amounts of a highly characterized 2-isobutylsuccinic acid reference standard[8][9].

Table 2: Representative Validation Data against ICH Q2(R2) Criteria
Validation CharacteristicICH Q2(R2) RequirementExperimental DesignTypical LC-MS/MS Result
Specificity Resolution from matrix / technology justificationBlank injection, API matrix, and spiked API (MRM mode)No interfering peaks at m/z 173.1 129.1
Quantitation Limit (QL) Lowest spiking level with acceptable precision6 replicate injections at target QLS/N > 10; %RSD 15.0% (typically ~5 ng/mL)[3]
Reportable Range Suitability of calibration model5 concentration levels spanning QL to 120% of spec limit R2≥0.995 ; Residuals randomly distributed
Accuracy (Recovery) Measured vs. theoretically expected resultsSpiked API at 50%, 100%, and 150% of specification limitMean recovery: 95.0% – 105.0%
Repeatability (Precision) Routine application variance6 independent preparations at 100% specification limit%RSD 5.0%

Conclusion & Best Practices

Transitioning from traditional HPLC-UV to LC-MS/MS for the detection of 2-isobutylsuccinic acid in pregabalin drastically reduces sample preparation time while exponentially increasing data confidence. By leveraging the technology-inherent specificity of triple quadrupole mass spectrometry and utilizing stable isotope internal standards, laboratories can create robust, self-validating analytical systems. When executing this transition, strictly adhering to the updated ICH Q2(R2) and Q14 guidelines ensures seamless regulatory submissions and robust lifecycle management of the analytical procedure.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • 2-Isobutylsuccinic acid | C8H14O4 | CID 3031825 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Determination of Nitrosamine Impurities in Pregabalin Drug Substance Using Triple Quadrupole LC/MS Agilent Technologies URL:[Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by HPLC Coupled to MS National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Chemical vs. Enzymatic Resolution of 2-Isobutylsuccinic Acid Monoesters: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity

2-Isobutylsuccinic acid monoesters are pivotal chiral building blocks in modern pharmaceutical synthesis. Most notably, they serve as advanced intermediates in the commercial manufacturing of (S)-Pregabalin (Lyrica), a blockbuster anticonvulsant and analgesic drug[1]. Because the pharmacological efficacy of Pregabalin resides exclusively in its (S)-enantiomer, achieving strict enantiomeric purity (>99% ee) early in the synthetic route is paramount.

Historically, the industry relied on classical chemical resolution via diastereomeric salt formation. However, the advent of scalable biocatalysis has introduced enzymatic kinetic resolution as a highly efficient, green alternative [2]. This guide objectively compares both methodologies, detailing the mechanistic causality, comparative performance data, and self-validating experimental protocols required to implement these workflows at the bench and pilot scales.

Mechanistic Grounding & Causality

To design a robust resolution process, one must understand the fundamental thermodynamic and kinetic principles driving enantiomeric separation.

Chemical Resolution: Thermodynamic Differentiation

Chemical resolution relies on the stoichiometric addition of a chiral resolving agent—typically an alkaloid like (-)-Cinchonidine or a synthetic chiral amine like (R)-(+)-1-phenylethylamine.

  • The Causality: The resolving agent reacts with the racemic 2-isobutylsuccinic acid monoester to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, including different lattice energies and solubilities. By carefully selecting the solvent system (e.g., ethyl acetate or dimethoxyethane) and controlling the cooling rate, the solubility threshold of the desired (S)-monoester/cinchonidine salt is breached first, driving its selective fractional crystallization [1]. The enantiopure acid is subsequently liberated via acid-base extraction.

Enzymatic Resolution: Kinetic Desymmetrization

Enzymatic resolution employs lipases, most commonly Candida antarctica Lipase B (CALB, commercially available as Novozym 435) or specific fungal lipolytic enzymes.

  • The Causality: This is a kinetic resolution governed by the enzyme's active site architecture. The chiral pocket (specifically the lid region and catalytic serine triad) exhibits strict steric recognition. It selectively lowers the transition state activation energy for the hydrolysis of the (S)-enantiomer of a racemic diester (or selectively esterifies the monoester), while the (R)-enantiomer remains sterically hindered and unreacted [3]. Because the reaction operates in a biphasic aqueous system, the resulting (S)-monoester forms a water-soluble sodium salt at pH 7.0, allowing instantaneous phase-separation from the unreacted lipophilic (R)-diester [4].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both resolution strategies based on optimized industrial and bench-scale data.

ParameterChemical Resolution (Cinchonidine)Enzymatic Resolution (CALB / Novozym 435)
Resolving Agent (-)-Cinchonidine (Stoichiometric, 0.5 - 1.0 eq)Immobilized CALB (Catalytic, recyclable)
Typical Yield 35 – 40% (Max theoretical 50%)45 – 49% (Approaching theoretical 50%)
Enantiomeric Excess (ee) 95 – 98% (Often requires recrystallization)>99% (Highly stereoselective in a single pass)
E-Factor (Environmental) High (Solvent-heavy, requires acid/base recovery)Low (Aqueous buffer, ambient temperature)
Scalability Excellent, but infrastructure-heavyExcellent, high space-time yield (32 g·L⁻¹·d⁻¹)
Cost Profile High reagent cost; requires strict recovery loopsHigh upfront enzyme cost; offset by >10x recycling

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as pH-stat monitoring and chiral HPLC ensure that the causality of the separation is verified at each step.

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

Objective: Isolate (S)-2-isobutylsuccinic acid 1-methyl ester using (-)-cinchonidine.

  • Salt Formation: Charge a reactor with 1.0 equivalent of (-)-cinchonidine and dimethoxyethane (DME). Heat the suspension to 70°C under continuous agitation.

  • Racemate Addition: Slowly add a solution of racemic 2-isobutylsuccinic acid 1-methyl ester (1.0 eq) in DME over 20 minutes. Maintain reflux for 2 hours to ensure complete salt formation.

  • Fractional Crystallization: Program the reactor to cool at a rate of 5°C/hour down to 20°C. Causality check: Slow cooling prevents the occlusion of the undesired (R)-salt within the crystal lattice.

  • Isolation: Filter the precipitated (S)-monoester/cinchonidine salt. Wash the filter cake with cold DME.

  • Acidification & Recovery: Suspend the solid salt in a 1:1 biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously for 30 minutes. The low pH protonates the monoester, driving it into the organic phase, while the cinchonidine hydrochloride remains in the aqueous phase.

  • Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-monoester. Recover the cinchonidine from the aqueous layer via basification (NaOH) and filtration [1].

ChemicalResolution Racemate Racemic 2-Isobutylsuccinic Acid Monoester Salt Diastereomeric Salts Formation (70°C) Racemate->Salt Agent (-)-Cinchonidine (Chiral Base) Agent->Salt Cryst Fractional Crystallization (Controlled Cooling) Salt->Cryst Solid Solid Salt (Desired Diastereomer) Cryst->Solid Mother Mother Liquor (Undesired Salt) Cryst->Mother Acid Acidification (HCl) Biphasic Extraction Solid->Acid Product Enantiopure (S)-Monoester (Organic Phase) Acid->Product Recover Recovered Cinchonidine (Aqueous Phase -> NaOH) Acid->Recover

Workflow of Chemical Resolution via Diastereomeric Salt Formation.

Protocol B: Enzymatic Kinetic Resolution using CALB

Objective: Isolate (S)-2-isobutylsuccinic acid monoester via enantioselective hydrolysis of the racemic diester.

  • Preparation: Suspend 100 mmol of racemic diethyl 2-isobutylsuccinate in 500 mL of 10 mM phosphate buffer (pH 7.0).

  • Biocatalysis: Add 5.0 g of immobilized Candida antarctica Lipase B (Novozym 435).

  • pH-Stat Monitoring (Crucial IPC): Stir vigorously at 30°C. As the enzyme hydrolyzes the (S)-diester into the (S)-monoester, the release of the carboxylic acid drops the pH. Maintain the pH precisely at 7.0 using an automated pH-stat dispensing 1M NaOH. Causality check: The reaction is stopped exactly when 45-50 mmol of NaOH is consumed, ensuring maximum ee% by preventing over-hydrolysis [2].

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized CALB beads. Wash with distilled water; the enzyme is ready for the next cycle.

  • Biphasic Separation: Extract the aqueous filtrate with dichloromethane (CH₂Cl₂). The unreacted lipophilic (R)-diester partitions into the organic phase.

  • Isolation: Acidify the remaining aqueous phase (containing the (S)-monoester sodium salt) to pH 2.0 using 2M HCl. Extract with ethyl acetate, dry, and concentrate to yield the enantiopure (S)-2-isobutylsuccinic acid monoester (>99% ee) [3].

EnzymaticResolution Racemate Racemic Diethyl 2-Isobutylsuccinate Hydrolysis Enantioselective Hydrolysis (pH-stat, 30°C) Racemate->Hydrolysis Enzyme CALB (Novozym 435) Phosphate Buffer pH 7.0 Enzyme->Hydrolysis Filter Filtration Hydrolysis->Filter Recycle Recovered Enzyme (Recycled) Filter->Recycle Extract Solvent Extraction (CH2Cl2) Filter->Extract Organic Unreacted (R)-Diester (Organic Phase) Extract->Organic Aqueous (S)-Monoester Sodium Salt (Aqueous Phase) Extract->Aqueous Acid Acidification & Extraction Aqueous->Acid Product Enantiopure (S)-Monoester (>99% ee) Acid->Product

Workflow of Enzymatic Kinetic Resolution using CALB.

Conclusion

While chemical resolution via diastereomeric salt formation remains a reliable, traditional method for isolating 2-isobutylsuccinic acid monoesters, it is inherently limited by thermodynamic equilibrium, requiring intensive solvent usage and strict recycling of the chiral amine. Conversely, enzymatic kinetic resolution leverages the precise steric causality of lipases to achieve superior enantiomeric excess (>99%) in a single pass under mild, environmentally benign conditions. For modern drug development professionals scaling Pregabalin intermediates, the biocatalytic route offers a vastly superior E-factor and streamlined downstream processing.

References

  • Title: Process for synthesis of (s) - pregabalin (WO2012059797A1)
  • Title: Enzymatic Enantioselective Ester or Amide Hydrolysis or Synthesis (US20080138856A1)
  • Title: Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid[pregabalin] Source: NIScPR Online Periodicals Repository URL: [Link]

  • Title: Industrial Biotransformations Source: EPDF Publication / Wiley-VCH URL: [Link]

comparative analysis of chiral auxiliaries for (2R)-2-isobutylsuccinate production

Author: BenchChem Technical Support Team. Date: April 2026

An objective, comparative analysis of chiral auxiliaries for the production of (2R)-2-isobutylsuccinate—a critical intermediate in the synthesis of pharmaceuticals such as matrix metalloproteinase (MMP) inhibitors and the anticonvulsant Pregabalin—reveals distinct mechanistic paradigms. As the demand for high enantiopurity (>99% ee) and scalable processes intensifies, selecting the appropriate chiral auxiliary requires balancing stereochemical control, thermodynamic constraints, and process economics.

This guide evaluates three field-proven chiral auxiliaries, detailing the causality behind their stereoselective mechanisms and providing self-validating experimental protocols.

Mechanistic Paradigms of Chiral Auxiliaries

The synthesis of (2R)-2-isobutylsuccinate via chiral auxiliaries generally follows one of two mechanistic pathways: Steric Shielding of an Enolate or Dynamic Kinetic Resolution (DKR) .

Pathway A: Evans Oxazolidinone (Steric Shielding)

The industry standard utilizes (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The causality of its stereocontrol lies in the formation of a rigid, chelated Z-enolate. When deprotonated by a strong base (LDA) at cryogenic temperatures, the lithium cation coordinates both the enolate oxygen and the auxiliary's carbonyl oxygen. The bulky phenyl group physically blocks the Re-face of the enolate, forcing the incoming electrophile (e.g., tert-butyl bromoacetate) to approach exclusively from the Si-face [1].

Pathway B: 2-Oxoimidazolidine-4-carboxylate (Dynamic Kinetic Resolution)

A more advanced stereoconvergent approach employs tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. Instead of enolate alkylation, this auxiliary is attached to a racemic α -bromo acid. A malonic ester enolate acts dually as a base and a nucleophile. The base induces rapid epimerization at the labile α -bromo stereocenter. Because the chiral auxiliary sterically shields one trajectory, the SN​2 substitution occurs stereospecifically, funneling the rapidly equilibrating racemic mixture into a single diastereomer (100% theoretical yield) [2].

G cluster_evans Pathway A: Evans Auxiliary Alkylation A Isovaleryl Chloride B N-Acyloxazolidinone A->B Auxiliary Attachment C Chelated Z-Enolate (LDA, -78°C) B->C Deprotonation D Facial Selective Alkylation (t-Butyl bromoacetate) C->D Steric Shielding E (2R)-2-Isobutylsuccinate + Recovered Auxiliary D->E LiOH/H2O2 Cleavage

Mechanistic workflow of Evans auxiliary-directed asymmetric alkylation.

DKR cluster_dkr Pathway B: Dynamic Kinetic Resolution (DKR) R1 Racemic α-Bromo Amide R2 Rapid Epimerization (Malonate Enolate as Base) R1->R2 Equilibrium R3 Stereospecific Sn2 Substitution R2->R3 Kinetic Trapping R4 Diastereomerically Pure Alkylated Intermediate R3->R4 R5 (2R)-2-Isobutylsuccinate R4->R5 Decarboxylation & Cleavage

DKR pathway utilizing 2-oxoimidazolidine-4-carboxylate for stereoconvergent synthesis.

Comparative Performance Analysis

The selection of a chiral auxiliary dictates the operational temperature, the nature of the electrophile, and the downstream purification requirements. The table below synthesizes the quantitative performance of three distinct auxiliaries used in the synthesis of (2R)-2-isobutylsuccinate and its derivatives [1][3][4].

Chiral AuxiliaryReaction ParadigmOperating TempDiastereomeric Excess (de)Overall YieldKey Operational Constraint
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Asymmetric Alkylation-78 °C>98%82 - 85%Requires cryogenic equipment and pyrophoric n-BuLi/LDA.
(4S)-1-Methyl-2-oxoimidazolidine-4-carboxylate Dynamic Kinetic Resolution4 °C to 25 °C96%76%Requires HMPA/DMPU for optimal enolate reactivity.
4-Aminopentan-2-ol derived Oxazolidinone Asymmetric Alkylation-78 °C>95%70 - 75%Requires multi-step synthesis of the auxiliary itself.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring and specific quenching steps) are embedded to verify the success of each intermediate stage.

Protocol A: Asymmetric Alkylation via Evans Auxiliary

Objective: Synthesis of (2R)-2-isobutylsuccinate utilizing (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone [1].

  • Auxiliary Acylation: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under N2​ . Cool to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min. Add isovaleryl chloride (1.1 eq) dropwise. Warm to 0 °C over 1 hour. Quench with saturated NH4​Cl . Extract with CH2​Cl2​ to yield the N-acyloxazolidinone.

  • Enolate Formation & Alkylation: Cool a solution of diisopropylamine (1.2 eq) in THF to -78 °C. Add n-BuLi (1.1 eq) to form LDA. Stir for 30 min. Add the N-acyloxazolidinone (1.0 eq) from Step 1 dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the chelated Z-enolate.

  • Electrophilic Addition: Add tert-butyl bromoacetate (2.0 eq) dropwise. Maintain at -78 °C for 4 hours. Validation: TLC should indicate the disappearance of the starting material. Quench with glacial acetic acid (2.0 eq) at -78 °C to prevent epimerization, then warm to room temperature.

  • Auxiliary Cleavage: Dissolve the alkylated product in THF/H2O (3:1). Cool to 0 °C. Add 30% H2​O2​ (4.0 eq) followed by LiOH (2.0 eq). Stir for 2 hours. Extract the recovered auxiliary with CH2​Cl2​ . Acidify the aqueous layer to pH 2 and extract with ethyl acetate to isolate (2R)-2-isobutylsuccinate mono-tert-butyl ester.

Protocol B: Dynamic Kinetic Resolution via 2-Oxoimidazolidine

Objective: Stereoconvergent synthesis of (2R)-2-isobutylsuccinate from racemic α -bromo acid [2].

  • Substrate Preparation: Couple racemic 2-bromo-4-methylpentanoic acid with tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate using DCC/DMAP in CH2​Cl2​ to form the diastereomeric α -bromo amide mixture.

  • DKR Alkylation: In a flame-dried flask, prepare a solution of sodium dimethyl malonate (3.0 eq) in THF/HMPA (10:1). Cool to 4 °C. Add the diastereomeric α -bromo amide (1.0 eq) dropwise.

  • Kinetic Trapping: Stir the reaction at 4 °C for 24 hours. The malonate acts as a base to rapidly epimerize the bromine-bearing carbon, while the chiral auxiliary directs the SN​2 attack exclusively to one face. Validation: 1H NMR of a crude aliquot should show a single diastereomer (>96% de).

  • Decarboxylation & Cleavage: Reflux the isolated product in 6M HCl for 12 hours to simultaneously hydrolyze the malonate esters, induce decarboxylation, and cleave the imidazolidine auxiliary, yielding (2R)-2-isobutylsuccinic acid.

Conclusion & Scaling Considerations

While the Evans oxazolidinone remains the benchmark for absolute stereocontrol and high yield, its reliance on cryogenic temperatures (-78 °C) and stoichiometric pyrophoric bases presents significant scale-up challenges for API manufacturing [1]. Conversely, the 2-Oxoimidazolidine-4-carboxylate DKR approach offers a thermodynamically elegant solution, operating at near-ambient temperatures and utilizing 100% of a racemic starting material[2]. For modern process chemists, the choice between these auxiliaries hinges on the facility's cryogenic capabilities versus its capacity to handle specialized solvents like HMPA required for DKR.

References

  • European Patent Office. (2009). Pregabalin intermediates and process for preparing them and Pregabalin (Patent No. EP2053040). Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary: Stereoselective Alkylation of α-Bromo Amides with Malonic Ester Enolates. ACS Publications. Retrieved from [Link]

benchmarking enantioselective catalysts for the synthesis of 4-methylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective synthesis of 4-methylpentanoic acid derivatives is a critical transformation in modern organic chemistry, providing essential chiral building blocks for unnatural amino acids (e.g., β -leucine, trifluoroleucine), pharmaceutical intermediates, and complex terpenoids. Achieving high enantiomeric excess (ee) in these aliphatic systems is notoriously challenging due to the lack of rigid stereocontrolling elements typical of aryl-substituted substrates.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the leading catalytic strategies—ranging from transition-metal-catalyzed asymmetric hydrogenation to radical-mediated cross-coupling. This guide evaluates catalyst performance, dissects the mechanistic causality behind experimental choices, and provides self-validating protocols for immediate laboratory application.

Benchmarking Catalytic Strategies

Cationic Rhodium-DuPHOS Complexes (Asymmetric Hydrogenation)

For the synthesis of α -hydroxy ester precursors, such as (R)-2-acetoxy-4-methylpentanoic acid esters, the asymmetric hydrogenation of enol esters is the gold standard. Cationic rhodium complexes bearing the Et-DuPHOS ligand, specifically [(COD)Rh(S,S)-Et-DuPHOS]OTf, demonstrate exceptional enantiocontrol 1.

  • Causality of Design: The Et-DuPHOS ligand creates a rigid, electron-rich chiral pocket. The carbonyl oxygen of the α -(acetyloxy)acrylate substrate chelates to the Rh center, locking the conformation. The steric bulk of the ethyl groups on the phospholane rings strictly differentiates the Re and Si faces, forcing hydrogen delivery from a single trajectory. This results in enantioselectivities routinely exceeding 93-99% ee at low catalyst loadings (S/C = 500) 1.

Iron-Bisphosphine Complexes (Enantioconvergent Cross-Coupling)

When constructing α -aryl-4-methylpentanoic acid derivatives, traditional hydrogenation falls short. Instead, iron-catalyzed enantioselective cross-coupling offers a highly sustainable and effective route. Utilizing Fe(acac)3 paired with the chiral bisphosphine ligand (R,R)-BenzP*, racemic α -chloroesters can be coupled with aryl Grignard reagents 2.

  • Causality of Design: Unlike concerted oxidative addition pathways, this iron-catalyzed system operates via a single-electron transfer (SET) mechanism, generating an alkyl radical intermediate. The radical undergoes enantioconvergent recombination within the chiral environment of the Fe-BenzP* complex, effectively transforming a racemic starting material into a highly enantioenriched product (er up to 91:9, enriched to >99:1 via crystallization) [[2]]().

Chiral Ni(II) Complexes (Asymmetric Alkylation)

The synthesis of highly specialized, sterically encumbered derivatives like 5,5,5-trifluoro-4-methylpentanoic acid (trifluoroleucine) requires a chiral auxiliary approach. Alkylation of chiral Ni(II) complexes with fluorinated electrophiles using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 0 °C yields the target with excellent diastereomeric purity (90% de) 3.

Ruthenium-Catalyzed Hydrogenation

For the synthesis of terpenoid chirons like (4R)-5-acetoxy-4-methylpentanoic acid, Ru-catalyzed asymmetric olefin hydrogenation is preferred. Operating at 50 °C and 4 bar H 2​ with only 0.5 mol % catalyst loading, the terminal carboxylic acid acts as a directing group, setting up the adjacent stereocenter with high fidelity 4.

Quantitative Catalyst Benchmarking

The following table summarizes the performance metrics of the discussed catalytic systems for synthesizing 4-methylpentanoic acid derivatives.

Catalyst SystemTarget DerivativeReaction TypeYield (%)EnantioselectivityS/C RatioConditions
[(COD)Rh(S,S)-Et-DuPHOS]OTf (R)-2-Acetoxy-4-methylpentanoic acid esterAsymmetric Hydrogenation>99%93–99% ee50060 psi H 2​ , RT, 12h
Fe(acac) 3​ / (R,R)-BenzP* 2-Aryl-4-methylpentanoic acidEnantioconvergent Cross-Coupling75–85%Up to 91:9 er330 °C, PhMgBr, Et 2​ O
Chiral Ni(II) Complex 5,5,5-Trifluoro-4-methylpentanoic acidAsymmetric Alkylation95%90% deN/A (Auxiliary)DBU, MeCN, 0 °C
Ru-Catalyst (4R)-5-Acetoxy-4-methylpentanoic acidDirected Hydrogenation>90%>95% ee2004 bar H 2​ , 50 °C

Mechanistic Pathway Visualizations

Understanding the catalytic cycle is essential for troubleshooting and optimizing these reactions. Below are the mechanistic workflows for the two primary methodologies.

RhCatalysis RhPre [(COD)Rh(Et-DuPHOS)]+ Precatalyst RhActive [Rh(Et-DuPHOS)(Solv)2]+ Active Catalyst RhPre->RhActive + H2, - COD SubstrateBind Substrate Coordination (Enol Ester Binds) RhActive->SubstrateBind + Substrate OxAddition Oxidative Addition (H2 Activation) SubstrateBind->OxAddition + H2 MigInsertion Migratory Insertion (Stereocenter Set) OxAddition->MigInsertion RDS RedElimination Reductive Elimination (Product Release) MigInsertion->RedElimination RedElimination->RhActive Catalyst Regeneration Product (R)-2-Acetoxy-4-methylpentanoic Acid Ester RedElimination->Product Yields Chiral Acid

Catalytic cycle of Rh-DuPHOS asymmetric hydrogenation for enol esters.

FeCatalysis FePre Fe(acac)3 + (R,R)-BenzP* Precatalyst FeActive Low-Valent Fe Species Active Catalyst FePre->FeActive + ArMgBr (Reduction) Radical Alkyl Radical Generation (Single Electron Transfer) FeActive->Radical + α-Chloroester Recombination Enantioconvergent Radical Recombination Radical->Recombination Chiral Environment Recombination->FeActive Catalyst Regeneration Product 2-Aryl-4-methylpentanoic Acid Derivative Recombination->Product Reductive Elimination

Iron-catalyzed enantioconvergent cross-coupling via an alkyl radical intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in understanding why specific parameters are chosen.

Protocol A: Rh-DuPHOS Catalyzed Hydrogenation of Enol Esters [[2]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrMg-mDHYz0RM9kUjhQy9oTs98B2f0IRxulQCWYveJYAb7LUqDwhmesL1OvCXFkASCel1IL23zZ20AYp70szlGHeTx_0XGao3pqhmpe3HBIv3dtz_E5seOZA0hSeMOR870Eo9IBA==)

Objective: Synthesis of highly enantioenriched (R)-2-acetoxy-4-methylpentanoic acid ester.

  • Precatalyst Activation: In a strictly anaerobic glovebox environment, dissolve the substrate (0.2 M) and [(COD)Rh(S,S)-Et-DuPHOS]OTf (0.4 mol %) in anhydrous, degassed solvent.

    • Causality: Rh(I) species are highly susceptible to oxidative deactivation. The use of a non-coordinating triflate (OTf) counterion ensures that the solvent and substrate can easily coordinate to the metal center without competitive inhibition.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor and pressurize to 60 psi with H 2​ gas. Stir at room temperature for 12 hours.

    • Causality: Operating at 60 psi ensures rapid oxidative addition of H 2​ to the Rh center. If the pressure is too low, reversible substrate binding can lead to olefin isomerization, eroding the enantiomeric excess.

  • Validation Checkpoint (Self-Correction): Before proceeding to chiral HPLC, analyze an aliquot of the crude mixture via 1 H-NMR. The complete disappearance of the olefinic protons confirms >99% conversion. Incomplete conversion is a direct indicator of catalyst poisoning (likely residual oxygen or coordinating impurities in the solvent).

  • Enantiomeric Excess Determination: Analyze the purified product via chiral HPLC to confirm ee (Expected: 93–99%).

Protocol B: Fe-BenzP* Catalyzed Enantioselective Cross-Coupling [1.17]

Objective: Synthesis of 2-aryl-4-methylpentanoic acid via radical cross-coupling.

  • Catalyst Assembly: In a Schlenk tube under argon, combine Fe(acac) 3​ (3 mol %) and (R,R)-BenzP* (6 mol %) in anhydrous ether.

    • Causality: A 1:2 ratio of Iron to Ligand is critical. It fully saturates the coordination sphere of the iron center, preventing non-selective, uncatalyzed background radical coupling by unligated Fe species.

  • Substrate Addition: Add the racemic α -chloroester (2.0 mmol) and cool the system to 0 °C.

  • Grignard Addition: Add the aryl Grignard reagent (2.0 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition at 0 °C prevents the accumulation of unreacted organometallic species, which would otherwise lead to rapid homocoupling side reactions and thermal degradation of the active low-valent Fe catalyst.

  • Validation Checkpoint (Self-Correction): To validate the SET mechanism, run a parallel control reaction using a cyclopropyl-substituted α -chloroester probe. The observation of ring-opened products validates the presence of the required alkyl radical intermediate.

  • Optical Enrichment: Determine the er via chiral HPLC. If the er is ~91:9, perform a cocrystallization with octylamine to enrich the (S)-2-arylpropionic acid derivative to >99:1 er.

References

  • [[1.18]] Title: Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α-Hydroxy Esters and 1,2-Diols.
  • [[1.17]] Title: Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents.
  • [[1.8]] Title: Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • [[1.9]] Title: Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation.

Sources

Strategic Evaluation of Monoester and Diester Intermediates in the Industrial Synthesis of Gabapentinoids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The industrial synthesis of gabapentinoids—specifically Pregabalin and Gabapentin —relies heavily on the strategic selection and manipulation of dicarboxylic acid derivatives. For process chemists and drug development professionals, the choice between utilizing a diester versus a monoester (or monoamide) intermediate dictates the entire downstream workflow, impacting enantioselectivity, process safety, and the overall environmental footprint (E-factor).

This guide provides an objective, data-driven comparison of these intermediates, exploring the mechanistic causality behind their selection and detailing the self-validating experimental protocols required to scale these pathways industrially.

Mechanistic Causality: Diesters vs. Monoesters

The fundamental difference between diester and monoester intermediates lies in molecular symmetry and functional divergence .

Diester Intermediates: The Stable Precursors

In the synthesis of pregabalin, the starting point is often a racemic cyano diester (e.g., rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester). Diesters are highly stable and easily synthesized at scale via Knoevenagel condensation followed by Michael addition. However, they lack the necessary chirality for the final API. Historically, classical chemical resolution of the final pregabalin API resulted in a maximum theoretical yield of 50%, with the wrong enantiomer being difficult to recycle, leading to high environmental waste[1].

Monoester Intermediates: The Divergence Point

The transition to a monoester is the critical symmetry-breaking step. By employing an enzymatic kinetic resolution, the racemic diester is selectively hydrolyzed to an (S)-cyano monoester[2]. This monoester is structurally primed for downstream processing: the free carboxylic acid undergoes heat-promoted decarboxylation, while the remaining ester protects the API's future carboxylate group. Furthermore, the unreacted (R)-diester can be easily racemized under basic conditions and recycled, significantly improving the process E-factor from 86 to 17[1].

For gabapentin, the synthesis begins with the symmetric 1,1-cyclohexanediacetic acid. Converting this diacid into an anhydride and subsequently opening it with ammonia yields a monoamide (CDMA), or with an alcohol to yield a monoester[3]. This mono-functionalization is mechanistically essential: it differentiates the two equivalent acetic acid arms. The monoamide can then undergo a targeted Hofmann rearrangement[4], or the monoester can undergo a Curtius rearrangement, selectively converting one arm into the aminomethyl group of gabapentin while leaving the other intact[3].

Comparative Performance Data

The following table summarizes the operational and performance metrics of diester versus monoester/monoamide intermediates in gabapentinoid synthesis workflows.

ParameterRacemic/Symmetric DiestersChiral Monoesters / Monoamides
Primary Structural Role Stable, bulk-synthesized precursors.Symmetry-broken, reaction-ready intermediates.
Synthesis Pathway Knoevenagel condensation followed by Michael addition.Enzymatic hydrolysis (Pregabalin) or anhydride ring-opening (Gabapentin).
Downstream Reactivity Requires desymmetrization or resolution to establish chirality/regioselectivity.Directly primed for stereospecific decarboxylation or regioselective rearrangements (Hofmann/Curtius).
Phase Separation & Purification Highly soluble in organic solvents; isolated via distillation or crystallization.Often form aqueous-soluble salts (e.g., sodium salts), enabling highly efficient liquid-liquid phase separation from unreacted diesters.
Impact on Process E-Factor High waste if used in late-stage classical resolution (E-factor ~86).Enables early-stage recycling of unwanted enantiomers, dramatically reducing waste (E-factor ~17)[1].

Pathway Visualizations

The following diagrams illustrate the divergent workflows relying on these critical intermediates.

Pregabalin_Enzymatic D Racemic Cyano Diester (Stable Precursor) E Thermomyces lanuginosus Lipase D->E Aqueous Buffer M (S)-Cyano Monoester (Chiral Intermediate) E->M Hydrolysis R (R)-Cyano Diester (Recycled) E->R Unreacted API Pregabalin (API) M->API Decarboxylation & Hydrogenation R->D Base/Heat (Racemization)

Chemoenzymatic resolution of a racemic diester to a chiral monoester for Pregabalin synthesis.

Gabapentin_Routes SM 1,1-Cyclohexanediacetic Acid AN Cyclohexanediacetic Anhydride SM->AN Ac2O MA Monoamide (CDMA) AN->MA NH3 ME Monoester AN->ME ROH API Gabapentin (API) MA->API Hofmann Rearrangement (NaOCl / NaOH) ME->API Curtius Rearrangement (DPPA / Base)

Divergent synthetic routes to Gabapentin utilizing monoamide and monoester intermediates.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, utilizing in-process controls to guarantee product quality and safety.

Protocol A: Chemoenzymatic Desymmetrization of Racemic Cyano Diester (Pregabalin)

Objective: Selective hydrolysis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to the (S)-cyano monoester. Causality & Design: The Thermomyces lanuginosus lipase selectively binds and hydrolyzes the pro-(S) ester. As the reaction proceeds, the generation of the carboxylic acid lowers the pH, which would eventually denature the enzyme. Continuous base addition is required to maintain optimal enzyme activity.

  • Preparation: Suspend the racemic cyano diester (1.0 eq) in a 0.1 M potassium phosphate buffer (pH 7.0) at 25°C.

  • Biocatalyst Addition: Introduce Thermomyces lanuginosus lipase (Lipolase) at a loading of ~0.8% w/w relative to the substrate[1].

  • Self-Validating Reaction Control: Monitor the reaction progress via continuous titration with 1M NaOH using an automated pH stat to maintain pH 7.0. The volume of NaOH consumed serves as a real-time, self-validating metric of conversion.

  • Termination: Halt the reaction exactly when 0.45–0.50 equivalents of NaOH have been consumed (indicating 45–50% conversion). This prevents over-hydrolysis and ensures an enantiomeric ratio (E) > 200[1].

  • Phase Separation: Add toluene to the aqueous mixture. The unreacted lipophilic (R)-cyano diester partitions into the organic phase (for subsequent racemization and recycling), while the desired (S)-cyano monoester remains in the aqueous phase as a sodium salt.

  • Isolation: Acidify the aqueous phase with HCl to pH 2.0 and extract with ethyl acetate to isolate the pure (S)-cyano monoester. Verify enantiomeric excess (ee > 99%) via chiral HPLC.

Protocol B: Hofmann Rearrangement of Monoamide (Gabapentin)

Objective: Conversion of 1,1-cyclohexanediacetic acid monoamide (CDMA) to Gabapentin via an isocyanate intermediate. Causality & Design: The monoamide provides the necessary nitrogen for the final API. The Hofmann rearrangement requires a halogenating agent (NaOCl) in strongly basic conditions to drive the migration of the alkyl group from the carbonyl carbon to the nitrogen atom[4].

  • Halogenation: Dissolve CDMA (1.0 eq) in a 15% aqueous NaOH solution. Cool the reactor to -5°C to 5°C.

  • N-Chloroamide Formation: Slowly add aqueous sodium hypochlorite (NaOCl, 1.1 eq) while maintaining the temperature strictly below 5°C to prevent premature, uncontrolled rearrangement or degradation.

  • Self-Validating In-Process Control: Test the reaction mixture with starch-iodide paper. A persistent blue/black color confirms the presence of active hypochlorite. Once the addition is complete, allow the reaction to stir for 30 minutes.

  • Rearrangement: Gradually heat the mixture to 50°C. The N-chloroamide undergoes deprotonation, loss of chloride, and subsequent alkyl migration to form an isocyanate intermediate, which rapidly hydrolyzes in the basic medium to form the primary amine (Gabapentin sodium salt)[4].

  • Neutralization & Crystallization: Cool the mixture and adjust the pH to 7.2 using concentrated HCl. Gabapentin, being a zwitterion, reaches its isoelectric point and precipitates from the solution.

  • Validation: Filter, wash with chilled water, and dry. Confirm the absence of the gabalactam impurity (< 0.1%) via HPLC[3].

Conclusion

The transition from symmetric diesters to functionalized monoesters or monoamides represents the most critical chemical juncture in gabapentinoid synthesis. While diesters provide the necessary bulk stability and ease of initial synthesis, it is the highly controlled generation of the monoester—whether through enzymatic desymmetrization or anhydride ring-opening—that establishes the exact regiochemistry and stereochemistry required for the final API.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparison and validation framework for stereoselective High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods tailored for the analysis of pregabalin and its chiral impurities. Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical agent whose therapeutic efficacy is exclusive to its (S)-enantiomer.[1] The (R)-enantiomer is considered a process-related impurity and must be rigorously controlled. This document navigates the complexities of separating these stereoisomers, comparing two primary analytical strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation via pre-column derivatization. We will dissect the causality behind experimental choices and provide robust, step-by-step validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[2][3][4][5]

The Stereochemical Imperative in Pregabalin Analysis

The pharmacological activity of pregabalin is stereospecific. The (S)-enantiomer is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which confers its analgesic, anticonvulsant, and anxiolytic properties.[1] Conversely, the (R)-enantiomer is significantly less active and is classified as an enantiomeric impurity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the stereochemical purity of drug substances.[6] Therefore, developing and validating an analytical method that can accurately and precisely quantify the (R)-enantiomer in the presence of the (S)-enantiomer is a critical aspect of quality control in pregabalin manufacturing.

A major analytical challenge is that pregabalin lacks a strong chromophore, making sensitive UV detection difficult without derivatization.[7][8] This guide addresses methods that overcome this limitation while achieving the necessary chiral resolution.

Comparative Analysis of Chiral Separation Strategies

The separation of enantiomers by HPLC can be accomplished through two main approaches: direct and indirect methods.[9][10] The choice between them involves a trade-off between sample preparation complexity, cost, and method robustness.

Strategy A: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

The direct approach utilizes a column where the stationary phase itself is chiral. Enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[9][10]

  • Principle of Operation: Chiral recognition is achieved through differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector immobilized on the silica support. For a zwitterionic molecule like pregabalin, zwitterionic CSPs, such as those derived from cinchona alkaloids, or macrocyclic glycopeptide phases have shown success.[7][11]

  • Advantages:

    • Simplified Workflow: Requires minimal sample preparation, reducing potential sources of error.

    • Direct Measurement: Avoids the use of derivatizing reagents, eliminating concerns about reaction completeness or side products.

  • Disadvantages:

    • High Cost: Chiral columns are significantly more expensive than standard reversed-phase columns.

    • Method Development: Finding a suitable CSP and mobile phase combination can be time-consuming and often relies on a trial-and-error approach.[6]

    • Sensitivity: The inherent lack of a UV chromophore in pregabalin means detection limits may be higher unless a low-wavelength UV (e.g., <215 nm) is used, which can be prone to interference.[7][12]

Strategy B: Indirect Separation via Pre-column Derivatization

The indirect approach involves reacting the enantiomers with an enantiomerically pure chiral derivatizing reagent to form a pair of diastereomers.[13][14] These diastereomers have different physicochemical properties and can be separated on a conventional, achiral HPLC column (e.g., C18).[14][15]

  • Principle of Operation: The primary amine of pregabalin is a prime target for derivatization. A commonly used reagent is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[13][16][17] The reaction yields stable diastereomers that contain a strong dinitrophenyl chromophore, enabling highly sensitive UV detection around 340-360 nm.[17][18]

  • Advantages:

    • Enhanced Sensitivity: The introduced chromophore dramatically improves detection limits, which is crucial for quantifying trace-level impurities.[13]

    • Cost-Effectiveness: Utilizes standard, robust, and less expensive achiral C18 columns.[13]

    • High Resolution: Diastereomers often exhibit significant differences in retention, leading to excellent chromatographic resolution.

  • Disadvantages:

    • Complex Workflow: Adds steps for derivatization, including reaction, quenching, and potential extraction, increasing analysis time and risk of variability.

    • Reagent Purity: The enantiomeric purity of the derivatizing agent is critical; any impurity will lead to analytical errors.

    • Reaction Stoichiometry: The reaction must be driven to completion to ensure accurate quantification.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of the two strategies, providing a basis for method selection.

ParameterStrategy A: Direct (CSP)Strategy B: Indirect (Derivatization)Rationale & Justification
Specificity HighVery HighBoth methods are highly specific for enantiomers. Derivatization adds another layer of specificity due to the unique structure of the diastereomers.
Limit of Quantification (LOQ) Moderate (µg/mL range)Low (ng/mL to low µg/mL range)The chromophore introduced by derivatization significantly enhances UV absorbance, leading to much lower detection limits.[7][17]
Resolution (Rs) > 1.5 (achievable)> 2.0 (commonly achieved)Diastereomers formed via derivatization often have larger separation factors than enantiomers on a CSP, resulting in higher resolution.
Run Time Potentially shorterLonger due to derivatization stepThe chromatographic run time may be similar, but the overall sample turnaround time is longer for the indirect method.
Robustness Sensitive to mobile phase composition and temperature.Less sensitive to minor chromatographic changes, but sensitive to derivatization reaction conditions (pH, time, temp).CSP methods are often sensitive to subtle changes that affect the delicate chiral recognition mechanism. C18 separations are typically more rugged.
Cost per Analysis High (column cost)Low (reagent + standard column cost)The high initial and replacement cost of chiral columns is a major factor. Standard C18 columns are commodity items.[13]

A Framework for Method Validation (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][19] For quantifying the (R)-pregabalin impurity, the validation must adhere to the criteria outlined in ICH Q2(R1).[2][3][4]

Below is a detailed protocol for validating an Indirect HPLC-UV Method (Strategy B) , chosen for its superior sensitivity.

Experimental Workflow Diagram

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Use Dev Select Derivatization Reagent & Achiral Column Opt Optimize Mobile Phase, Gradient, Temp, pH Dev->Opt Proceed to Validation Spec Specificity Opt->Spec Proceed to Validation Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Limit LOD & LOQ Lin->Limit SST System Suitability Testing Lin->SST Implement in QC Acc->SST Implement in QC Rob Robustness Prec->Rob Prec->SST Implement in QC Limit->SST Implement in QC Rob->SST Implement in QC QC QC Sample Analysis SST->QC

Caption: Workflow for HPLC method validation.

Validation Parameters: Interdependency Diagram

G Specificity Specificity Linearity Linearity Specificity->Linearity is foundational for Accuracy Accuracy Specificity->Accuracy is foundational for Precision Precision Specificity->Precision is foundational for Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range defines Precision->Range defines LOD LOD LOQ->LOD

Caption: Interdependency of key validation parameters.

Detailed Validation Protocols

Chromatographic Conditions (Example):

  • Column: Standard C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.5% Triethylamine solution (pH 3.0 with phosphoric acid) (45:55 v/v)[17]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Column Temperature: 30°C

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of components that may be expected to be present, including the (S)-enantiomer, other related substances, and placebo components.

  • Protocol:

    • Prepare and derivatize the following solutions:

      • Blank (diluent only).

      • Placebo (formulation excipients).

      • (S)-Pregabalin standard.

      • (R)-Pregabalin standard.

      • A mixture of (S)-Pregabalin spiked with a known level (e.g., 0.15%) of (R)-Pregabalin and other known impurities.

    • Inject each solution and record the chromatograms.

    • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention times of the derivatized enantiomers. The peak for the (R)-enantiomer must be baseline resolved (Resolution > 2.0) from the (S)-enantiomer and all other peaks. Peak purity analysis using a PDA detector should confirm the homogeneity of the enantiomer peaks.

2. Linearity & Range

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of the (R)-pregabalin impurity.

    • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.225%).

    • Derivatize and inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Spike a sample of the drug product with known amounts of the (R)-pregabalin impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare three replicates at each level.

    • Derivatize and analyze the samples.

    • Calculate the percent recovery for each replicate.

    • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples by spiking the drug substance with the (R)-enantiomer at 100% of the specification limit.

      • Derivatize and analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

      • Acceptance Criteria: RSD should be ≤ 5.0%.

    • B. Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments.

      • Acceptance Criteria: The RSD for the combined data should meet the pre-defined limit (typically ≤ 10.0%).

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified and detected.

  • Protocol:

    • Establish the LOQ based on the concentration that provides a signal-to-noise ratio (S/N) of approximately 10:1. This can be confirmed by demonstrating acceptable precision and accuracy at this concentration.

    • The LOD is typically determined as the concentration that yields an S/N ratio of 3:1.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The precision (RSD) at the LOQ should not exceed 10%.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., mobile phase pH ±0.2 units, mobile phase organic composition ±2%, column temperature ±5°C, flow rate ±10%).

    • Prepare a system suitability solution and a spiked sample.

    • Analyze the samples under the normal conditions and then under each of the deliberately varied conditions.

    • Acceptance Criteria: System suitability parameters (resolution, tailing factor) must still be met under all varied conditions. The results for the spiked sample should not deviate significantly from the results obtained under normal conditions.

Conclusion and Recommendations

The validation of a stereoselective HPLC-UV method for pregabalin impurities is a rigorous process that demands a deep understanding of both chiral chemistry and regulatory requirements.

  • For routine quality control where high sensitivity is paramount for quantifying the (R)-enantiomer impurity at very low levels (e.g., <0.15%), the indirect method via pre-column derivatization with a reagent like Marfey's (FDAA) is superior . Its ability to introduce a strong chromophore, coupled with the robustness of achiral C18 columns, provides a highly reliable and cost-effective solution.[13][17]

  • The direct method using a Chiral Stationary Phase may be considered in research or process development settings where speed is critical and the need for quantifying impurities at the lowest levels is less stringent. Its simpler workflow reduces sample handling but comes at a higher instrument cost and potentially lower sensitivity.[7][11]

Ultimately, the chosen method must be thoroughly validated following the framework described in this guide, with all protocols and acceptance criteria documented to ensure the method is fit for its intended purpose of guaranteeing the stereochemical purity and safety of pregabalin.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Chiral Drug Separation. WVU School of Medicine. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. National Institutes of Health. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Active Enantiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. ResearchGate. [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. ResearchGate. [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. National Institutes of Health. [Link]

  • Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. PubMed. [Link]

  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent. [Link]

  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. National Institutes of Health. [Link]

  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. National Institutes of Health. [Link]

  • Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. SEER UFRGS. [Link]

  • Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of specialized active pharmaceutical intermediates (APIs) requires more than simply reading a safety data sheet—it demands a mechanistic understanding of the chemical's behavior. (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid (CAS: 130165-76-3), commonly referred to as (R)-2-isobutylsuccinic acid-1-methyl ester, is a critical chiral intermediate utilized in the synthesis of broad-spectrum matrix metalloproteinase (MMP) inhibitors such as Ilomastat (Galardin)[1].

Because this compound exhibits Category 4 Acute Toxicity across all primary exposure routes (oral, dermal, and inhalation)[2], standard "dump and dilute" practices are strictly prohibited. The protocols below are designed as self-validating systems to ensure absolute safety, regulatory compliance, and environmental protection during the handling and disposal of this specific organic ester.

Chemical Profile & Operational Causality

To safely manage this compound, personnel must understand the why behind the safety requirements. The following table summarizes the quantitative data and the operational causality dictating its handling.

PropertyValueOperational Impact & Causality
Chemical Name (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acidLipophilic organic acid/ester framework. Must be routed to halogen-free organic waste streams.
CAS Number 130165-76-3Primary identifier for European Waste Catalogue (EWC) and EPA/RCRA tracking[3].
Hazard Classification Acute Tox. 4 (H302, H312, H332)Harmful via ingestion, skin contact, and inhalation[2]. Mandates strict use of fume hoods and double-gloving to prevent systemic absorption.
Incompatibilities Strong oxidizing agentsHigh risk of exothermic oxidation[3]. Waste streams must be rigorously segregated from peroxides, nitric acid, and permanganates.
Decomposition Carbon monoxide (CO), Carbon dioxide (CO2)Thermal decomposition releases toxic gases[2]. Requires high-temperature commercial incineration for final destruction.
Waste Routing and Response Logic

The following diagram illustrates the logical decision tree for managing CAS 130165-76-3, ensuring that both routine operations and unexpected incidents follow a strict, compliant pathway.

WasteWorkflow Start Waste Generation: CAS 130165-76-3 Decision Spill or Routine? Start->Decision Spill Spill Response Decision->Spill Spill Routine Routine Disposal Decision->Routine Routine Evacuate 1. Isolate Area & Don PPE Spill->Evacuate Segregate 1. Segregate from Strong Oxidizers Routine->Segregate Contain 2. Contain with Inert Absorbent Evacuate->Contain CollectSpill 3. Collect in Sealable Drum Contain->CollectSpill Final Approved Hazardous Waste Facility CollectSpill->Final Label 2. Label as Acute Tox 4 Waste Segregate->Label Store 3. Store in Ventilated Area Label->Store Store->Final

Workflow for routine disposal and acute spill response of CAS 130165-76-3.

Protocol 1: Routine Laboratory Waste Disposal

This protocol applies to the disposal of residual API, contaminated reaction solvents, and expired stock solutions.

  • Waste Segregation:

    • Action: Route the chemical exclusively into a "Halogen-Free Organic Waste" container (unless halogenated solvents like DCM were used in your specific assay).

    • Causality: As an organic ester, mixing this compound with strong oxidizers can trigger an exothermic reaction, potentially leading to container rupture[3].

  • Primary Containment:

    • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) carboy.

    • Causality: HDPE prevents the leaching and structural degradation that is occasionally observed when organic esters are stored in low-density plastics.

  • Labeling & Documentation:

    • Action: Affix a hazardous waste label immediately. Mark it with "Hazardous Waste: Acute Toxicity 4 (Oral/Dermal/Inhalation)" and include the CAS number 130165-76-3[2].

  • Self-Validation Step:

    • Action: Before sealing the waste carboy, lightly touch the outside of the secondary containment tray to ensure no heat is being generated, and observe the liquid surface for 30 seconds to ensure no gas is evolving.

    • Validation: The absence of heat and gas validates that no incompatible cross-contamination has occurred in the waste stream.

  • Final Disposition:

    • Action: Transfer the sealed container to an approved hazardous waste disposal facility for high-temperature incineration[3].

    • Causality: Incineration ensures the complete thermal destruction of the organic framework into CO2 and H2O, permanently mitigating environmental toxicity risks.

Protocol 2: Acute Spill Response & Containment

In the event of an accidental release outside of a fume hood, immediate and methodical action is required to prevent inhalation and dermal exposure.

  • Isolation & PPE Verification:

    • Action: Immediately restrict access to the spill zone. Don nitrile gloves (double-gloving is mandatory due to dermal toxicity), safety goggles, and a lab coat. If aerosolization or dust formation is suspected, utilize a half-mask respirator[2].

  • Containment:

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads).

    • Causality: Inert absorbents physically trap the lipophilic compound without initiating chemical interactions that could occur with reactive or basic spill kits.

  • Mechanical Collection:

    • Action: Scoop the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste drum.

  • Decontamination:

    • Action: Wash the affected surface with copious amounts of mild soap and water.

    • Causality: Because the compound is an organic acid/ester, mild soapy water effectively solubilizes and lifts residual organics without introducing reactive cleaning agents[3].

  • Self-Validation Step:

    • Action: After the surface has dried, perform a visual inspection of the spill zone under a bright, angled light.

    • Validation: The complete absence of an oily sheen or crystalline residue validates that mechanical removal was successful and the area is safe for normal laboratory operations.

References
  • Ilomastat, CS-610, GM-6001, Galardin MPI, Galardin-药物合成数据库 DrugFuture Chemical D
  • SAFETY DATA SHEET: (R)-2-Isobutylsuccinic acid-1-methyl ester (CAS 130165-76-3) CymitQuimica
  • SAFETY DATA SHEET: (R)-2-Isobutylsuccinic acid-1-methyl ester (CAS 130165-76-3) Fisher Scientific

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guidance is based on the known hazards of similar carboxylic acids. It is imperative to treat (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid as a potentially hazardous substance and to supplement this information with a thorough risk assessment for your specific laboratory conditions.

Hazard Identification: Understanding the Risks

Carboxylic acids, as a class, are known to be irritants and can be corrosive to the skin and eyes.[3][5][6] Inhalation of dusts or mists can also lead to respiratory irritation.[5] While the full toxicological profile of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is not extensively documented, it is prudent to assume it may cause skin and eye irritation or burns upon contact.[5][7] Therefore, a comprehensive PPE strategy is not just recommended, but essential.

The Core of Protection: Selecting the Right PPE

Your primary defense against exposure is a multi-layered approach to PPE. The following recommendations are based on standard laboratory practices for handling acidic compounds.

Eye and Face Protection: Your First Line of Defense

Direct contact with the eyes can cause serious damage. Therefore, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For low-volume handling of the solid compound, safety glasses with side shields offer a minimum level of protection.

  • Chemical Splash Goggles: When handling solutions or in situations where splashing is a risk, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection.[6]

  • Face Shield: For larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8]

Skin and Body Protection: A Barrier Against Contact

Preventing skin contact is crucial to avoid potential irritation or chemical burns.

  • Gloves: Chemical-resistant gloves are a necessity. Nitrile or neoprene gloves are generally recommended for handling carboxylic acids. Always inspect gloves for any signs of degradation or punctures before use.[8] It is also critical to use the proper glove removal technique to avoid contaminating your skin.[9]

  • Laboratory Coat: A standard laboratory coat should be worn to protect your street clothes and skin from accidental spills. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Full-Body Protection: In scenarios involving large quantities or a high likelihood of significant exposure, a chemical-resistant suit may be necessary.[8]

Respiratory Protection: Guarding Your Airways

While the compound is a solid, the potential for dust generation during weighing or transfer exists.[10]

  • Work in a Ventilated Area: All handling of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12][13][14]

  • Respirator: If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15][16] Proper fit testing and training on respirator use are essential.

Operational Plan: Donning, Doffing, and Disposal

A systematic approach to using and disposing of PPE is critical to prevent cross-contamination.

Donning and Doffing Procedure

The following diagram outlines the recommended sequence for putting on and taking off PPE to minimize exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

PPE Donning and Doffing Sequence
Disposal of Contaminated PPE

All disposable PPE that has come into contact with (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid should be considered hazardous waste.

  • Gloves and other disposables: Place in a designated, sealed waste container.

  • Contaminated Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. Otherwise, they should be laundered separately from personal clothing.

Recommended PPE for Different Scenarios

The level of PPE required will vary depending on the scale and nature of the work being performed.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required
Benchtop Reactions (Small Scale) in a Fume Hood Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required
Large-Scale Reactions or Transfers (>100g) Chemical splash goggles and face shieldNitrile or neoprene glovesChemically resistant apron over lab coatRecommended, especially if dust or aerosols are generated
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemically resistant apron or suitRequired

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11][12]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[5]

Disposal of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic Acid

Unused or waste (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid, as well as any materials used to clean up spills, should be disposed of as hazardous chemical waste.[11][14] Always follow your institution's and local regulations for chemical waste disposal.[14] Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid. Remember, a proactive and informed approach to safety is the cornerstone of successful and responsible research.

References

  • Tokyo Chemical Industry. (2025, August 26). Safety Data Sheet.
  • Shimadzu Corporation. Material Safety Data Sheet.
  • BroadPharm. (2026, January 27). Safety Data Sheet.
  • Patsnap Eureka. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices.
  • Chemicea. Material Safety Data Sheet.
  • Merck Millipore. Safety Data Sheet.
  • Apicule. 3-(Carbamoylmethyl)-5-methylhexanoic acid (CAS No: 181289-15-6) API Intermediate Manufacturers.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Fisher Scientific. Safety Data Sheet.
  • Anonymous. Material Safety Data Sheet.
  • Pharmaffiliates. CAS No : 181289-15-6 | Product Name : 3-Carbamoymethyl-5-methylhexanoic Acid.
  • USP. Isobutylglutarmonoamide (25 mg) (3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid).
  • CymitQuimica. CAS 181289-15-6: 3-(Carbamoylmethyl)-5-methylhexanoic acid.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • University of Utah. (2019, April 11). Acid Handling.
  • Santa Cruz Biotechnology. (2025, January 16). Safety Data Sheet.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • Eastsky Pharm (Anhui) Technology Co., Ltd. (±)-3-(Carbamoymethyl)-5-methylhexanoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.